molecular formula C4H7ClN4 B013851 Pyrazole-1-carboxamidine monohydrochloride CAS No. 4023-02-3

Pyrazole-1-carboxamidine monohydrochloride

Cat. No.: B013851
CAS No.: 4023-02-3
M. Wt: 146.58 g/mol
InChI Key: RBZRMBCLZMEYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-1-carboxamidine hydrochloride is a white, solid compound with the molecular formula C₄H₇ClN₄ and a molecular weight of 146.58 g/mol. It is a reagent of choice for the chemically specific and efficient guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions, facilitating the synthesis of guanidine derivatives. The compound is extensively used in peptide synthesis and has been applied in the development of novel cellulose-supported reagents for guanidine synthesis in aqueous media. Beyond its primary application in synthesis, this molecule also serves as a key scaffold in medicinal chemistry research. It has been identified as an inhibitor of nitric oxide synthase (NOS) and exhibits inhibitory activity against the enzyme oleanolic acid cyclooxygenase. Furthermore, it has been shown to inhibit the in vitro growth of the pathogen Cryptococcus neoformans and to suppress hydrogen peroxide production by neutrophils. From a practical standpoint, the compound demonstrates stability under acidic conditions but may require storage under an inert atmosphere at room temperature. It has low solubility in water but is soluble in various organic solvents such as ether, chloroform, and dichloromethane. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

pyrazole-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZRMBCLZMEYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046517
Record name Praxadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4023-02-3
Record name 1H-Pyrazole-1-carboxamidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4023-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-1-carboxamidine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praxadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazole-1-carboxamidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrazole-1-carboximidamide, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Praxadine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X3PXT9NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis and Synthetic Evolution of Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole-1-carboxamidine monohydrochloride, a pivotal reagent in modern organic synthesis, has a history rooted in the early 1990s. Initially explored as a novel guanylating agent, its utility has since expanded, notably as a key intermediate in the synthesis of antiviral medications. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, detailed experimental protocols, and its established applications. Quantitative data from various synthetic methodologies are presented for comparative analysis, and key chemical transformations are visualized to provide a comprehensive understanding for researchers and drug development professionals.

Discovery and Historical Context

The first significant documentation of this compound in widely accessible scientific literature appears in the early 1990s. A seminal 1992 paper by Bernatowicz, Wu, and Matsueda in the Journal of Organic Chemistry detailed its application as an attractive reagent for the guanylation of amines, particularly in peptide synthesis.[1] This work highlighted the compound's favorable properties, such as stability, reactivity, and solubility, which made it a superior alternative to other guanylating agents of the time.

Contemporaneously, a German patent application filed in 1992 (DE 4237687 A1) also described a method for its synthesis, indicating a concurrent interest in this molecule within industrial research. This earlier method involved the reaction of substituted 1H-pyrazoles with aqueous cyanamide in the presence of at least an equimolar amount of acid. However, a notable drawback of this process was the generation of organically contaminated wastewater.[2]

Subsequent developments focused on refining the synthesis to be more environmentally benign and efficient. A significant improvement was disclosed in a European patent (EP1197486A1), which detailed a process using gaseous hydrogen chloride in an aprotic solvent, thereby avoiding the issue of contaminated aqueous waste.[2] This evolution in its synthesis underscores the compound's growing importance in both academic and industrial settings.

Synthetic Methodologies

The synthesis of this compound primarily revolves around the reaction of 1H-pyrazole with a source of a cyano group, typically cyanamide, in the presence of an acid. The two main historical methods are detailed below.

Method 1: Aqueous Acid Synthesis (Early 1990s)

This method, as alluded to in patent literature, represents an early approach to the synthesis.

  • Reaction Scheme: 1H-Pyrazole + Cyanamide --(Aqueous HCl)--> this compound

  • General Procedure: This process involves the reaction of 1H-pyrazole with an aqueous solution of cyanamide in the presence of a strong acid, such as hydrochloric acid.

  • Limitations: The primary drawback of this method is the production of organically contaminated wastewater, which requires significant and costly remediation efforts.[2]

Method 2: Anhydrous Acid in Aprotic Solvent (Bernatowicz et al. and subsequent patents)

This refined method offers higher purity, better yield, and avoids the environmental concerns of the aqueous method.

  • Reaction Scheme: 1H-Pyrazole + Cyanamide --(Anhydrous HCl in Dioxane)--> this compound

  • Advantages: This approach provides a crystalline product directly from the reaction mixture and eliminates the formation of contaminated wastewater.

Experimental Protocols

Detailed Experimental Protocol for Method 2

The following protocol is based on the procedure described by Bernatowicz and colleagues.[3]

  • Materials:

    • 1H-Pyrazole (8.17 g, 0.12 mol)

    • Cyanamide (5.05 g, 0.12 mol)

    • p-Dioxane (120 mL)

    • 4 N HCl in p-dioxane (31 mL)

    • Anhydrous ether

  • Procedure:

    • To a solution of 1H-pyrazole and cyanamide in p-dioxane, add the 4 N HCl solution in p-dioxane.

    • Gently reflux the mixture with stirring for 2 hours under a nitrogen atmosphere. The product will begin to crystallize during the reaction.[3]

    • After cooling the reaction mixture to room temperature, add anhydrous ether (30 mL) and allow the mixture to stand for 30 minutes.[3]

    • Collect the white crystalline product by filtration.

    • Wash the collected solid with anhydrous ether.

    • Dry the product to a constant weight in vacuo.

  • Characterization Data:

    • Melting Point: 164-165 °C[3]

    • ¹H NMR (DMSO-d₆) δ (ppm): 9.77 (br s, 4H), 9.06 (d, 1H), 8.12 (s, 1H), 6.85 (t, 1H)[3]

    • ¹³C NMR (DMSO-d₆) δ (ppm): 153.2, 146.1, 132.2, 112.4[3]

    • MS (ESI+): 111.1 [(M+H)⁺][3]

Quantitative Data Summary

MethodKey ReagentsSolventYieldPurityKey AdvantagesDisadvantagesReference
Aqueous Acid 1H-Pyrazole, Cyanamide, Aqueous HClWaterN/AN/ASimpler reagent handlingGenerates contaminated wastewater[2]
Anhydrous Acid 1H-Pyrazole, Cyanamide, Anhydrous HClp-Dioxane90%>98%High yield, high purity, no contaminated wastewaterRequires handling of anhydrous HCl and dioxane[3]
Gaseous HCl 1H-Pyrazole, Cyanamide, Gaseous HClAprotic SolventN/AN/AAvoids peroxide-forming solvents like dioxaneRequires specialized equipment for handling gaseous HCl[2]

Mechanism of Action and Applications

The primary and most well-documented application of this compound is as a guanylating agent. It facilitates the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.[4] This transformation is of significant importance in peptide synthesis for the conversion of ornithine residues to arginine residues and in the synthesis of various pharmacologically active molecules containing a guanidinium group.[2] The compound is also a key intermediate in the synthesis of the antiviral drug Zanamivir.[5]

While the broader class of pyrazole-containing compounds exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, there is limited specific information on the biological signaling pathways directly modulated by this compound itself.[6][7] Its biological relevance is primarily realized through the molecules it helps to synthesize.

Visualizations

Synthesis of this compound (Method 2)

G Synthesis of this compound pyrazole 1H-Pyrazole reflux Reflux, 2h pyrazole->reflux cyanamide Cyanamide cyanamide->reflux hcl_dioxane Anhydrous HCl in p-Dioxane hcl_dioxane->reflux Catalyst product Pyrazole-1-carboxamidine monohydrochloride reflux->product

Caption: Synthetic pathway for this compound.

General Guanylation of a Primary Amine

G Guanylation of a Primary Amine amine Primary Amine (R-NH2) reaction Reaction amine->reaction guanylating_agent Pyrazole-1-carboxamidine monohydrochloride guanylating_agent->reaction base Base (e.g., DIEA) base->reaction Activator guanidine Guanidine (R-NH-C(=NH)NH2) reaction->guanidine pyrazole_byproduct 1H-Pyrazole reaction->pyrazole_byproduct

Caption: General scheme for the guanylation of a primary amine.

References

An In-Depth Technical Guide to Pyrazole-1-carboxamidine Monohydrochloride (CAS: 4023-02-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-1-carboxamidine monohydrochloride, registered under CAS number 4023-02-3, is a stable and versatile reagent widely employed in organic synthesis. Its primary utility lies in the efficient and chemically specific guanylation of primary and secondary amines under mild conditions, a critical transformation in the synthesis of numerous biologically active compounds and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its significance in synthetic chemistry, particularly in peptide modification and drug discovery.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] It is recognized for its stability under normal temperatures and pressures, making it a reliable reagent in various synthetic applications.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Appearance White to light yellow crystalline powder[2][3]
Molecular Formula C₄H₇ClN₄[4]
Molecular Weight 146.58 g/mol [4][5]
Melting Point 167-170 °C[6]
Solubility Soluble in water[1]
Storage Temperature Room temperature, in a cool, dry place[2][4]
Chemical Identification

Accurate identification of chemical compounds is critical for regulatory compliance and scientific accuracy. The following table provides the key identifiers for this compound.

IdentifierValueReference(s)
CAS Number 4023-02-3[4]
EC Number 429-520-1
MDL Number MFCD00210087[4]
InChI 1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H
InChIKey RBZRMBCLZMEYEH-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C(=N)N.Cl[5]
Synonyms 1-Amidinopyrazole monohydrochloride, Praxadine[3][7]

Synthesis and Reaction Mechanisms

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of pyrazole with cyanamide in the presence of hydrogen chloride.[1][8] This method is efficient and yields the product in its stable hydrochloride salt form.

Synthesis_of_Pyrazole_1_carboxamidine_monohydrochloride cluster_reactants Reactants cluster_process Process cluster_product Product pyrazole Pyrazole reaction Reaction in Aprotic Solvent pyrazole->reaction cyanamide Cyanamide cyanamide->reaction hcl Hydrogen Chloride (gas) hcl->reaction product Pyrazole-1-carboxamidine monohydrochloride reaction->product

Caption: Synthesis of this compound.

Mechanism of Amine Guanylation

The primary application of this compound is the guanylation of amines.[9][10] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine group, leading to the displacement of pyrazole, which is an excellent leaving group. This reaction is highly specific for primary and secondary amines under mild conditions.[4]

Guanylation_Mechanism reagent Pyrazole-1-carboxamidine (Protonated) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary/Secondary Amine (R-NH₂) amine->intermediate product Guanidinium Salt (Product) intermediate->product Collapse of Intermediate leaving_group Pyrazole (Leaving Group) intermediate->leaving_group Elimination

Caption: General mechanism for the guanylation of amines.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its application in the guanylation of a primary amine.

Synthesis of 1H-Pyrazole-1-carboxamidine Monohydrochloride

This protocol is adapted from the general method described in the literature.[8]

Materials:

  • Pyrazole

  • Cyanamide

  • Anhydrous aprotic solvent (e.g., dioxane, dimethoxyethane)

  • Gaseous hydrogen chloride

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve equimolar amounts of pyrazole and cyanamide in an anhydrous aprotic solvent.

  • With vigorous stirring, bubble gaseous hydrogen chloride through the solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Continue the addition of hydrogen chloride until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The product, this compound, will precipitate out of the solution as a crystalline solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of the cold aprotic solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure 1H-Pyrazole-1-carboxamidine monohydrochloride.

Guanylation of a Primary Amine

This protocol is a generalized procedure based on the method reported by Bernatowicz et al. and is suitable for sterically unhindered primary and secondary aliphatic amines.[11][12]

Materials:

  • Primary or secondary amine

  • 1H-Pyrazole-1-carboxamidine monohydrochloride (1.0-1.2 equivalents)

  • A tertiary amine base (e.g., diisopropylethylamine - DIPEA, triethylamine - TEA) (1.0-1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Dissolve the amine substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution and stir for a few minutes at room temperature.

  • Add 1H-Pyrazole-1-carboxamidine monohydrochloride to the reaction mixture in one portion.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude guanidinium salt can be purified by recrystallization or column chromatography, depending on its physical properties.

Applications in Drug Development and Peptide Synthesis

The ability to introduce a guanidinium group is of paramount importance in medicinal chemistry, as this functional group is a key component of many natural products and pharmaceuticals, including the antiviral drug Zanamivir.[9] The guanidinium group is protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets such as enzymes and receptors.

A significant application of this compound is in peptide synthesis, specifically for the conversion of the side chain of an ornithine residue into an arginine residue.[11] This post-synthetic modification allows for the site-specific introduction of arginine, which plays a crucial role in peptide structure and function, including protein-protein interactions and cellular uptake. The mild reaction conditions are compatible with solid-phase peptide synthesis, making it a valuable tool for creating complex and modified peptides.

Safety and Handling

This compound is classified as hazardous.[3] It is harmful if swallowed and causes serious eye damage.[5] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3]

Conclusion

This compound is a highly effective and versatile reagent for the guanylation of amines. Its stability, specificity, and the mild conditions required for its reactions make it an invaluable tool for organic chemists, particularly those in the fields of drug discovery and peptide synthesis. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to safely and effectively utilize this important synthetic building block.

References

Spectroscopic data of "Pyrazole-1-carboxamidine monohydrochloride" (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyrazole-1-carboxamidine monohydrochloride (CAS Number: 4023-02-3), a key reagent in peptide synthesis and the development of various therapeutic agents. This document outlines the expected nuclear magnetic resonance (¹H NMR, ¹³C NMR) and infrared (IR) spectroscopic characteristics of this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure and Spectroscopic Overview

This compound is a salt consisting of the protonated pyrazole-1-carboxamidine cation and a chloride anion. The structural features, including the pyrazole ring and the carboxamidine group, give rise to a distinct spectroscopic fingerprint.

Caption: Chemical structure of this compound.

Spectroscopic Data

While specific, high-resolution spectra for this compound are available from commercial suppliers such as Sigma-Aldrich, the detailed peak lists are proprietary.[1] The following tables summarize the expected spectroscopic data based on the chemical structure and published data for similar pyrazole-containing compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the protons on the pyrazole ring and the amine protons of the carboxamidine group. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the protonated carboxamidine group.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole H-37.5 - 8.0Doublet1.5 - 2.5
Pyrazole H-46.4 - 6.8Triplet2.0 - 3.0
Pyrazole H-58.0 - 8.5Doublet2.5 - 3.5
Amidine -NH₂8.5 - 9.5Broad Singlet-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring and the carbon of the carboxamidine group.

Carbon Expected Chemical Shift (δ, ppm)
Pyrazole C-3138 - 142
Pyrazole C-4108 - 112
Pyrazole C-5128 - 132
Carboxamidine C155 - 160

Note: The exact chemical shifts can vary depending on the solvent and concentration.

IR (Infrared) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H bonds of the amine and imine groups, C=N bond of the carboxamidine, and the C-H and C=C bonds of the pyrazole ring. A study on the vibrational spectra of salts of 1H-pyrazole-1-carboxamidine provides relevant data for the protonated form.[2]

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=N Stretch (Iminium)1640 - 1690Strong
C=C Stretch (Pyrazole Ring)1500 - 1600Medium
C-N Stretch1250 - 1350Medium

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

A Sample Preparation B Instrument Setup A->B Dissolved Sample C Data Acquisition B->C Tuned & Shimmed D Data Processing C->D FID Signal E Spectral Analysis D->E Processed Spectrum

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

    • The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.

  • Data Acquisition:

    • ¹H NMR:

      • Tune and shim the instrument to optimize the magnetic field homogeneity.

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and an acquisition time of 2-4 seconds.

      • Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 16-64 scans).

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

      • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

      • Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Reference the spectrum using the internal standard (TMS at 0 ppm).

FT-IR (Fourier Transform Infrared) Spectroscopy

A Sample Preparation (ATR) B Background Scan A->B Clean Crystal C Sample Scan B->C Sample Applied D Data Processing C->D Interferogram

Caption: Workflow for FT-IR analysis using the ATR technique.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the mid-IR range (4000 - 400 cm⁻¹).

  • Data Processing:

    • The software automatically performs the Fourier transform of the interferogram to generate the infrared spectrum.

    • The spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis and quality control, it is recommended to obtain the actual spectra from a certified supplier or through direct experimental measurement.

References

Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of Pyrazole-1-carboxamidine monohydrochloride (CAS No. 4023-02-3), a versatile reagent crucial in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, storage, handling, and known reactivity. While specific quantitative stability data under various stress conditions are not extensively available in public literature, this guide outlines its general stability characteristics and provides detailed protocols for its primary applications, including the guanylation of amines and its role as a key intermediate in the synthesis of the antiviral drug Zanamivir. All quantitative data is presented in structured tables, and key chemical transformations are visualized using logical diagrams.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 4023-02-3[2][3]
Molecular Formula C₄H₆N₄·HCl[2]
Molecular Weight 146.58 g/mol [2][3]
Appearance White to off-white/light yellow crystalline powder[1][2]
Melting Point 167-170 °C[1][4]
Purity (HPLC) ≥ 99%[2][5][6]
Storage Conditions Inert atmosphere, Room Temperature (0-8 °C also recommended)[2][4]

Stability Profile

General Stability: The compound is reported to be stable under normal storage conditions.[1] For prolonged storage, it is recommended to keep it under an inert atmosphere at room temperature.[4]

Thermal Stability: No specific studies on the thermal decomposition of this compound were found. However, its melting point of 167-170 °C suggests a degree of thermal stability.[1][4] As a general precaution for pyrazole-containing compounds, high temperatures should be avoided to prevent potential decomposition.

Hydrolytic Stability: Specific hydrolytic stability data for this compound is not available. However, studies on other amidinium salts indicate a potential for hydrolysis, particularly under basic conditions. The hydrolysis of benzamidinium at room temperature has a half-life of 300 days at pH 9, which decreases to 6 days at pH 11.[7] This suggests that this compound may also be susceptible to hydrolysis in alkaline aqueous solutions.

Photostability: No specific photostability studies for this compound have been published. Some pyrazole derivatives are known to be UV active and can undergo photochemical transformations.[8][9][10] Therefore, it is advisable to protect the compound from light during storage and handling.

Incompatibilities: The compound is incompatible with strong oxidizing agents.[1]

Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1]

Reactivity Profile

This compound is a well-established and efficient reagent for the guanylation of amines and plays a significant role in the synthesis of pharmaceuticals.[1][11][12]

Guanylation of Amines

The primary application of this compound is the conversion of primary and secondary amines to their corresponding guanidines. This reaction is valued for its mild conditions and high specificity.[11][12] The pyrazole group acts as a good leaving group, facilitating the transfer of the amidinyl group to the amine.

The general workflow for the guanylation of an amine using this compound is depicted below.

guanylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product amine Primary/Secondary Amine mix Mix and Stir at Room Temperature amine->mix reagent Pyrazole-1-carboxamidine monohydrochloride reagent->mix base Base (e.g., DIEA) base->mix solvent Solvent (e.g., DMF) solvent->mix purify Purification mix->purify guanidine Guanidinium Salt purify->guanidine

Caption: General workflow for the guanylation of amines.

Intermediate in Zanamivir Synthesis

This compound is a key intermediate in the synthesis of Zanamivir, an antiviral medication.[1] It is used to introduce the guanidino group present in the final drug structure.

The logical relationship in a key step of Zanamivir synthesis involving the guanylation of an amine precursor is illustrated below.

zanamivir_synthesis amine_precursor Zanamivir Amine Precursor reaction Guanylation Reaction amine_precursor->reaction reagent Pyrazole-1-carboxamidine monohydrochloride reagent->reaction zanamivir Zanamivir reaction->zanamivir

Caption: Role in Zanamivir synthesis.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis involves the reaction of pyrazole with cyanamide in the presence of gaseous hydrogen chloride in an aprotic solvent.[13]

Materials:

  • Pyrazole

  • Cyanamide

  • Gaseous hydrogen chloride

  • Aprotic solvent (e.g., dioxane, dimethoxyethane)[13]

Procedure:

  • Dissolve equimolar amounts of pyrazole and cyanamide in the chosen aprotic solvent in a reaction vessel equipped with a gas inlet and a stirrer.

  • Heat the solution (e.g., to 80 °C).[13]

  • Bubble gaseous hydrogen chloride through the solution for a specified period (e.g., 50 minutes).[13]

  • The product, this compound, will precipitate as a crystalline solid.

  • Isolate the solid product by filtration.

  • Wash the product with the aprotic solvent to remove any unreacted starting materials.

  • Dry the product under vacuum. Optional thermal treatment can be performed to remove residual solvent.[13]

General Protocol for Guanylation of a Primary Amine

This protocol is based on established procedures for the guanylation of amines using this compound.[14][15]

Materials:

  • Primary amine

  • This compound (1.0-1.2 equivalents)

  • Diisopropylethylamine (DIEA) (2.0-2.5 equivalents)

  • Dimethylformamide (DMF)

  • Apparatus for inert atmosphere reaction

Procedure:

  • Dissolve the primary amine in DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add DIEA to the solution and stir for a few minutes.

  • Add this compound to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting guanidinium salt by an appropriate method, such as crystallization or column chromatography.

Recommended Stability Testing Protocols

For a comprehensive understanding of the stability of this compound, the following experimental protocols, based on general guidelines for stability testing, are recommended.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

  • Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the weight loss of the sample as a function of temperature. The resulting TGA curve will indicate the temperatures at which decomposition occurs.

Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

  • Prepare stock solutions of this compound in a suitable solvent and dilute them into the buffer solutions to a known concentration.

  • Incubate the solutions at a constant temperature (e.g., 25 °C and an accelerated temperature like 50 °C).

  • At specified time intervals, withdraw aliquots and analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

  • Calculate the degradation rate and half-life at each pH and temperature.

The logical workflow for a hydrolytic stability study is as follows:

hydrolytic_stability_workflow prep_solutions Prepare Solutions (Compound in Buffers at pH 4, 7, 9) incubation Incubate at Controlled Temperatures (e.g., 25°C, 50°C) prep_solutions->incubation sampling Sample at Time Intervals (t=0, 1, 3, 7, 14, 30 days) incubation->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_analysis Calculate Degradation Rate and Half-life analysis->data_analysis

Caption: Workflow for hydrolytic stability testing.

Photostability

Objective: To evaluate the effect of light exposure on the stability of the compound.

Methodology:

  • Expose a sample of solid this compound and a solution of the compound in a transparent container to a light source that provides both visible and UV radiation, as specified in ICH guideline Q1B.

  • Simultaneously, keep a control sample, protected from light, under the same temperature and humidity conditions.

  • After a defined period of light exposure (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by a stability-indicating HPLC method.

  • Compare the chromatograms to assess the extent of degradation and the formation of any photodegradation products.

Conclusion

This compound is a valuable and versatile reagent with a well-defined reactivity profile, particularly in guanylation reactions. It is generally stable under recommended storage conditions, although care should be taken to avoid contact with strong oxidizing agents and exposure to high temperatures and potentially alkaline aqueous environments. While specific quantitative stability data is limited, the provided protocols for its synthesis, application, and recommended stability testing offer a solid foundation for its safe and effective use in research and development. Further studies are warranted to quantitatively determine its stability under various stress conditions to provide a more complete profile for this important chemical entity.

References

Alternate names for "Pyrazole-1-carboxamidine monohydrochloride" such as Praxadine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole-1-carboxamidine monohydrochloride, also known by its synonym Praxadine hydrochloride, is a versatile chemical compound with significant applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a guanylating agent and as an intermediate in the synthesis of antiviral compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Identification

The compound is known by several alternate names, which are summarized in the table below.

Identifier Type Value
Systematic Name 1H-Pyrazole-1-carboxamidine hydrochloride
Synonym Praxadine hydrochloride[1]
Synonym 1-Amidinopyrazole hydrochloride[1][2]
Synonym N-Guanylpyrazole[3]
CAS Number 4023-02-3[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property Value Reference
Molecular Formula C4H7ClN4[4]
Molecular Weight 146.58 g/mol [4]
Appearance White to light yellow crystalline powder[3]
Melting Point 167-170 °C[5]
Purity ≥99% (HPLC)[2]

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a guanidinyl group into various molecules.

Guanylation of Amines

The compound serves as an efficient reagent for the guanylation of primary and secondary amines under mild conditions. This reaction is crucial in the synthesis of various biologically active compounds and in peptide chemistry.

Experimental Protocol: General Procedure for Guanylation of Amines

A general protocol for the guanylation of an amine using 1H-Pyrazole-1-carboxamidine hydrochloride is as follows:

  • Reaction Setup: To a solution of the amine in a suitable aprotic solvent such as dimethylformamide (DMF) or dioxane, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0-1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA) (1.5-2.0 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired guanidine derivative.

Guanylation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification Amine Amine Substrate Reaction Reaction in Aprotic Solvent (e.g., DMF) Amine->Reaction Reagent Pyrazole-1-carboxamidine monohydrochloride Reagent->Reaction Base Non-nucleophilic Base (e.g., DIEA) Base->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Solvent Removal & Extraction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Guanidine Product Purification->Product

General workflow for the guanylation of amines.
Intermediate in the Synthesis of Zanamivir

This compound is a key intermediate in the synthesis of the antiviral drug Zanamivir.[6] While a detailed step-by-step protocol for the industrial synthesis of Zanamivir using this specific reagent is proprietary, the general synthetic strategy involves the guanylation of an amino precursor of Zanamivir.

Zanamivir_Synthesis_Concept Zanamivir_Precursor Zanamivir Amino Precursor Guanylation_Step Guanylation Reaction Zanamivir_Precursor->Guanylation_Step Guanylating_Agent Pyrazole-1-carboxamidine monohydrochloride Guanylating_Agent->Guanylation_Step Zanamivir_Product Zanamivir Guanylation_Step->Zanamivir_Product

Conceptual role in Zanamivir synthesis.

Biological Activities

While this compound itself has not been extensively studied for its biological activities, the pyrazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of therapeutic effects. The biological potential of this compound is inferred from the activities of other pyrazole derivatives.

Potential Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The structural features of this compound suggest that it could potentially interact with biological targets involved in the inflammatory cascade. However, to date, no specific quantitative data on its anti-inflammatory activity, such as IC50 values for COX-1 or COX-2, have been reported in the scientific literature.

Potential Antimicrobial and Antifungal Activity

The pyrazole nucleus is also a common feature in various antimicrobial and antifungal agents.[6][8] These compounds often exert their effects by interfering with essential cellular processes in microorganisms. For instance, some pyrazole carboxamide derivatives have been shown to inhibit fungal succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[9] Specific minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values for this compound against bacterial or fungal strains are not currently available.

Signaling Pathways

Due to the lack of specific biological studies on this compound, its effects on cellular signaling pathways have not been elucidated. Based on the known mechanisms of action of other pyrazole-containing anti-inflammatory and antifungal drugs, it is plausible that this compound could modulate pathways such as:

  • Prostaglandin Synthesis Pathway: By potentially inhibiting COX enzymes, it could interfere with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

  • Fungal Mitochondrial Respiration Pathway: If it acts as a succinate dehydrogenase inhibitor, it would disrupt the mitochondrial electron transport chain, leading to a depletion of ATP and ultimately fungal cell death.

Further research is required to investigate the specific molecular targets and signaling pathways modulated by this compound.

Potential_Signaling_Pathways cluster_inflammation Potential Anti-inflammatory Mechanism cluster_antifungal Potential Antifungal Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Praxadine_Inflam Pyrazole-1-carboxamidine monohydrochloride Praxadine_Inflam->COX_Enzymes Potential Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH ETC Electron Transport Chain SDH->ETC ATP_Production ATP Production ETC->ATP_Production Fungal_Cell_Death Fungal Cell Death Praxadine_Fungal Pyrazole-1-carboxamidine monohydrochloride Praxadine_Fungal->SDH Potential Inhibition

Hypothetical signaling pathway involvement.

Conclusion

This compound is a chemical compound with established utility as a guanylating agent in organic synthesis and as a key building block for the antiviral drug Zanamivir. While its own biological activities have not been extensively characterized, its structural relationship to a broad class of pharmacologically active pyrazole derivatives suggests potential for anti-inflammatory, antimicrobial, and antifungal effects. This technical guide provides a summary of the current knowledge on this compound and highlights the need for further research to fully elucidate its therapeutic potential and mechanism of action.

References

The Guanylation of Amines: A Technical Deep Dive into the Mechanism of Pyrazole-1-carboxamidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Efficient Guanylation of Amines Using Pyrazole-1-carboxamidine Monohydrochloride.

This technical document provides an in-depth exploration of the mechanism of action, experimental protocols, and quantitative data related to the use of this compound as a highly effective reagent for the guanylation of primary and secondary amines. This process is of paramount importance in medicinal chemistry and drug development for the synthesis of guanidinium-containing compounds, which are integral to the structure of numerous biologically active molecules, including the conversion of ornithine to arginine residues in peptides.

Core Mechanism of Action: An Electrophilic Amine Addition

The guanylation of amines by 1H-Pyrazole-1-carboxamidine monohydrochloride is a robust and specific chemical transformation. The reaction proceeds under mild conditions and is particularly effective for sterically unhindered primary and secondary aliphatic amines.[1][2] The core of the reaction lies in the electrophilic nature of the carboxamidine carbon atom, which is susceptible to nucleophilic attack by an amine.

The reaction is typically facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base), which deprotonates the amine, enhancing its nucleophilicity. The amine then attacks the electrophilic carbon of the pyrazole-1-carboxamidine. This is followed by the departure of the stable pyrazole leaving group, resulting in the formation of the guanidinium group on the target molecule. The stability of the pyrazole anion as a leaving group contributes to the favorable thermodynamics of the reaction.

Guanylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack (+ Base) GuanylatingAgent Pyrazole-C(=NH)NH₂·HCl (Pyrazole-1-carboxamidine monohydrochloride) GuanylatingAgent->TetrahedralIntermediate Guanidinium R-NH-C(=NH)NH₂ (Guanidinium Product) TetrahedralIntermediate->Guanidinium Elimination Pyrazole Pyrazole TetrahedralIntermediate->Pyrazole Loss of Leaving Group HCl HCl

Figure 1: Proposed reaction mechanism for the guanylation of an amine.

Quantitative Data on Guanylation Reactions

1H-Pyrazole-1-carboxamidine monohydrochloride has demonstrated high efficiency in the guanylation of various amines. While comprehensive kinetic data is dispersed throughout the literature, reported yields for specific substrates underscore the reagent's utility.

Amine SubstrateBaseSolventReaction TimeTemperatureYield (%)Reference
CyclohexylamineHünig's BaseDMFNot SpecifiedNot Specified84[3]
Sterically unhindered primary aliphatic aminespH 9.5Aqueous3 daysNot SpecifiedEfficient[2]
Sterically unhindered secondary aliphatic aminesHünig's BaseDMFNot SpecifiedNot SpecifiedModerate to Excellent[3]

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and can be adapted for specific substrates.

Protocol 1: Guanylation of Aliphatic Amines in Organic Solvent
  • Reagent Preparation: Dissolve the amine substrate in anhydrous dimethylformamide (DMF).

  • Base Addition: Add 1.2 equivalents of diisopropylethylamine (Hünig's base) to the solution.

  • Guanylating Agent Addition: Add 1.05 equivalents of 1H-Pyrazole-1-carboxamidine monohydrochloride to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Reaction progress can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired guanidinium product.

Protocol 2: Guanylation in Aqueous Medium (e.g., for Peptides)
  • pH Adjustment: Dissolve the amine-containing substrate (e.g., a peptide with an ornithine residue) in an aqueous buffer and adjust the pH to 9.5.[2]

  • Reagent Addition: Add an excess (typically 1.2 to 2 equivalents) of 1H-Pyrazole-1-carboxamidine monohydrochloride to the solution.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours).[2] Monitor the reaction for the formation of the desired product.

  • Purification: The product can be purified using techniques suitable for biomolecules, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Amine Dissolve Amine Substrate in Appropriate Solvent Add_Base Add Base (e.g., DIPEA) or Adjust pH to 9.5 Dissolve_Amine->Add_Base Add_Reagent Add 1H-Pyrazole-1-carboxamidine monohydrochloride Add_Base->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Solvent_Removal Solvent Removal (if applicable) Monitor->Solvent_Removal Purification Purification (Chromatography, Recrystallization, HPLC) Solvent_Removal->Purification Characterization Characterization of Product (NMR, MS) Purification->Characterization

References

Solubility Profile of Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Pyrazole-1-carboxamidine monohydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes information from structurally related compounds and established methodologies to offer a robust predictive analysis and detailed experimental protocols for its determination. This guide is intended to support researchers and drug development professionals in formulation, screening, and other research activities involving this compound.

Introduction

This compound is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. An understanding of its solubility in different solvent systems is fundamental to its application, influencing factors such as bioavailability, reaction kinetics, and formulation stability. This document outlines the predicted solubility of this compound in common laboratory solvents and provides detailed experimental protocols for the precise determination of its solubility.

Predicted Solubility of this compound

The presence of the highly polar guanidinium group, which is present as a hydrochloride salt, is expected to dominate the solubility profile, rendering the molecule highly soluble in polar protic solvents. The pyrazole ring is a less polar, aromatic heterocycle which, on its own, exhibits limited water solubility but is soluble in various organic solvents[1].

To provide a quantitative estimate, we can consider the solubility of guanidinium chloride as a close proxy for the behavior of the guanidinium moiety in this compound. Guanidinium chloride is exceptionally soluble in water and also shows significant solubility in polar organic solvents like methanol and ethanol[2][3].

Table 1: Estimated Quantitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterVery High (>1000 g/L)Based on the extremely high solubility of guanidinium chloride in water (2280 g/L at 20°C)[2]. The pyrazole moiety may slightly decrease this, but the compound is expected to be freely soluble.
MethanolHigh (likely >50 g/L)Guanidinium chloride is soluble in methanol (76 g/100g )[2]. The pyrazole component is also soluble in methanol[1].
EthanolModerate to High (likely >20 g/L)Guanidinium chloride is soluble in ethanol (24 g/100g )[2]. Pyrazole is also soluble in ethanol[1].
Dimethyl Sulfoxide (DMSO)HighDMSO is a polar aprotic solvent capable of dissolving a wide range of polar compounds. Guanidinium chloride is soluble in DMSO[4].
N,N-Dimethylformamide (DMF)HighDMF is another polar aprotic solvent widely used for organic reactions. The use of this compound in reactions involving DMF suggests good solubility[5].
AcetoneLow to ModerateAcetone is less polar than the aforementioned solvents. While pyrazole is soluble in acetone[1], the ionic nature of the guanidinium hydrochloride will likely limit solubility. Guanidinium chloride is almost insoluble in acetone[2].
TolueneVery LowToluene is a non-polar solvent and is not expected to effectively solvate the highly polar guanidinium hydrochloride salt.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended. The shake-flask method is the gold standard for determining equilibrium solubility[6][7][8].

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant. This concentration represents the equilibrium solubility.

Kinetic Solubility Determination

This method provides a measure of the concentration at which a compound, initially dissolved in a stock solvent (typically DMSO), precipitates when diluted into an aqueous buffer.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well plates

  • Plate reader with turbidity or light scattering detection capabilities

  • Liquid handling system or multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Aqueous Dilution: Transfer a small volume of each DMSO solution to corresponding wells of another 96-well plate containing the aqueous buffer. This rapid dilution can induce precipitation.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature. Measure the turbidity or light scattering in each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity or light scattering compared to the buffer blank.

Visualizations

Logical Workflow for Solubility Screening

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a research and development setting.

G Solubility Screening Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Data Interpretation & Application A Compound Synthesis & Characterization B In Silico Solubility Prediction A->B C Qualitative Solubility Test (e.g., visual inspection in a few solvents) A->C D Kinetic Solubility Assay (High-throughput screening) B->D C->D E Thermodynamic Solubility Assay (Shake-Flask Method) D->E For promising hits F Data Analysis & Reporting E->F G Formulation Development F->G H Inform Downstream Assays F->H

Caption: A logical workflow for solubility screening of a new chemical entity.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, a strong inference of high solubility in polar protic solvents can be made based on its chemical structure and the known properties of guanidinium salts. For precise quantification, the detailed experimental protocols provided in this guide, particularly the shake-flask method for thermodynamic solubility, are recommended. The provided workflow for solubility screening offers a systematic approach for researchers to characterize this and other novel compounds efficiently.

References

Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal information for Pyrazole-1-carboxamidine monohydrochloride (CAS No: 4023-02-3). The following sections detail the material's hazards, recommended handling procedures, personal protective equipment, emergency measures, and proper disposal methods to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3] It is crucial to understand its potential health effects and physical hazards before handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[1][3][4]
Hazardous to the Aquatic Environment, Long-termChronic 3H412: Harmful to aquatic life with long lasting effects.[3][4]

Signal Word: Danger[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C4H6N4·HCl[5]
Molecular Weight 146.58 g/mol [5]
Appearance White to light yellow crystals or crystalline powder.[6][7]
Melting Point 165-170 °C[7]
Boiling Point 296 °C at 760 mmHg[7]
Flash Point 132.8 °C[7]
Water Solubility Soluble[6][7]
Vapor Pressure 0.00111 mmHg at 25 °C[6][7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecification
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with EN166 standards.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][6]
Respiratory Protection If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Handling Procedures
  • Avoid contact with skin and eyes.[1][8]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling.[1][6]

  • Do not eat, drink, or smoke when using this product.[2][6]

  • Avoid formation of dust and aerosols.[6][8]

  • Use non-sparking tools to prevent electrostatic discharge.[8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep in an inert atmosphere at room temperature.[7]

  • Store locked up.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention if skin irritation or a rash occurs.[1][2][6]
Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention.[1]
Ingestion Rinse mouth with water.[1][2][6] Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][2][6]
Spill and Leak Procedures
  • Personal Precautions: Wear appropriate personal protective equipment.[5] Avoid any direct contact with the product.[4] Do not breathe dust.[4]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[1] Avoid dust formation.[1] Collect spillage.[1] Do not flush into surface water or sanitary sewer systems.[1] For aqueous spills, the non-recoverable remainder may be washed with a sodium hypochlorite solution.[4]

Disposal Guidelines

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Dispose of contents/container to an approved waste disposal plant.[1][9]

  • Do not empty into drains.[1]

  • Avoid release to the environment as it is harmful to aquatic life with long-lasting effects.[1][4]

Visualized Workflows

The following diagrams illustrate key safety and disposal workflows.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Review SDS Review SDS Assess Hazards->Review SDS Select PPE Select PPE Review SDS->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Transfer Weigh/Transfer in Fume Hood Prepare Work Area->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Clean Glassware Clean Glassware Decontaminate Work Area->Clean Glassware Store Compound Store Compound Clean Glassware->Store Compound End End Store Compound->End Start Start Start->Assess Hazards

Caption: Safe Handling Workflow for this compound.

G Start Start Waste Generated Waste Generated Start->Waste Generated Contaminated PPE Contaminated PPE Waste Generated->Contaminated PPE Is it PPE? Unused/Expired Material Unused/Expired Material Waste Generated->Unused/Expired Material Is it bulk chemical? Empty Container Empty Container Waste Generated->Empty Container Is it an empty container? Hazardous Waste Hazardous Waste Contaminated PPE->Hazardous Waste Unused/Expired Material->Hazardous Waste Rinse Thoroughly Rinse Thoroughly Empty Container->Rinse Thoroughly Dispose via Approved Vendor Dispose via Approved Vendor Hazardous Waste->Dispose via Approved Vendor Non-Hazardous Waste Non-Hazardous Waste Dispose as Regular Waste Dispose as Regular Waste Non-Hazardous Waste->Dispose as Regular Waste End End Dispose via Approved Vendor->End Dispose as Regular Waste->End Rinse Thoroughly->Non-Hazardous Waste After rinsing

Caption: Disposal Decision Tree for this compound Waste.

References

Methodological & Application

Application Notes and Protocols for the Guanylation of Primary Amines using Pyrazole-1-carboxamidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The guanidinium group is a key structural motif found in a wide range of biologically active molecules and is a critical component in drug design due to its ability to participate in hydrogen bonding and its protonated state at physiological pH. The guanylation of primary amines is a fundamental transformation for introducing this functional group. Pyrazole-1-carboxamidine monohydrochloride has emerged as a stable, efficient, and versatile reagent for this purpose, enabling the guanylation of primary and secondary amines under mild conditions.[1][2][3] This document provides detailed protocols and application notes for the use of this compound in the guanylation of primary amines.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the pyrazole-1-carboxamidine, leading to the formation of a guanidinium salt and the release of pyrazole as a byproduct. The use of a base is typically required to neutralize the hydrochloride salt of the reagent and the newly formed guanidinium salt.[4]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the guanylation of various primary amines with this compound.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineDIEADMFRoom Temp1295Bernatowicz et al., 1992
n-ButylamineDIEACH2Cl2/DMFRoom Temp492Bernatowicz et al., 1992
IsobutylamineDIEACH2Cl2/DMFRoom Temp296Bernatowicz et al., 1992
CyclohexylamineDIEACH2Cl2/DMFRoom Temp298Bernatowicz et al., 1992
L-Phenylalanine methyl esterDIEACH2Cl2/DMFRoom Temp493Bernatowicz et al., 1992

Note: DIEA = Diisopropylethylamine, DMF = Dimethylformamide. Yields are for the isolated guanidinium salt.

Experimental Protocols

Materials:

  • Primary amine

  • This compound (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 2.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether or Methyl tert-butyl ether (MTBE) for precipitation

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon) setup (recommended)

General Protocol for Guanylation of a Primary Amine:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DMF or a mixture of DCM/DMF). Add the base (e.g., DIEA, 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: Add this compound (1.05 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up and Isolation:

    • Precipitation Method: Upon completion, add the reaction mixture dropwise to a vigorously stirred, excess volume of a non-polar solvent such as diethyl ether or MTBE. The guanidinium salt will precipitate out of the solution.

    • Filtration: Collect the precipitate by vacuum filtration.

    • Washing: Wash the solid product with the same non-polar solvent to remove pyrazole and any excess reagents.

    • Drying: Dry the isolated guanidinium salt under vacuum to obtain the final product.

Note on Purification: Due to the polar nature of guanidinium salts, purification by column chromatography can be challenging.[4] The precipitation method described above is often sufficient to obtain a product of high purity. If further purification is required, recrystallization or ion-exchange chromatography may be employed.

Visualizations

Experimental Workflow Diagram:

Guanylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start amine Primary Amine (1 eq) start->amine solvent Anhydrous Solvent (e.g., DMF) amine->solvent base Base (e.g., DIEA, 2 eq) solvent->base reagent Pyrazole-1-carboxamidine monohydrochloride (1.05 eq) base->reagent stir Stir at Room Temperature reagent->stir monitor Monitor by TLC/LC-MS stir->monitor precipitate Precipitate in non-polar solvent monitor->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter wash Wash with non-polar solvent filter->wash dry Dry under vacuum wash->dry end Final Guanidinium Salt dry->end

Caption: Workflow for the guanylation of primary amines.

Reaction Mechanism Overview:

Guanylation_Mechanism reagent Pyrazole-1-carboxamidine (activated) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product Guanidinium Salt [R-NH-C(=NH2+)-NH2] intermediate->product Collapse & Proton Transfer byproduct Pyrazole intermediate->byproduct Elimination

Caption: Simplified mechanism of amine guanylation.

References

Application Notes and Protocols: A Step-by-Step Guide for Utilizing Pyrazole-1-carboxamidine Monohydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1H-Pyrazole-1-carboxamidine monohydrochloride as a versatile and efficient reagent for the guanidinylation of primary amines in the context of peptide synthesis. This process is particularly valuable for the conversion of ornithine and lysine residues into arginine and homoarginine, respectively, a critical modification for structure-activity relationship (SAR) studies and the development of peptide-based therapeutics.[1] The guanidinium group of arginine plays a crucial role in many biological interactions, and its introduction can enhance binding affinity, cell permeability, and enzymatic stability of synthetic peptides.[1]

Key Applications:
  • Site-Specific Arginine/Homoarginine Incorporation: Enables the precise conversion of primary amine-containing residues (e.g., ornithine, lysine) to their corresponding guanidinylated forms within a peptide sequence.[1]

  • Structure-Activity Relationship (SAR) Studies: Facilitates the investigation of the functional importance of the guanidinium group at specific positions in a peptide.[1]

  • Enhanced Biological Properties: Modification with a guanidinium group can improve a peptide's biological activity, including receptor binding and cell penetration.[1]

Experimental Protocols

Protocol 1: On-Resin Guanidinylation of an Ornithine-Containing Peptide

This protocol details the conversion of a resin-bound ornithine residue to an arginine residue using 1H-Pyrazole-1-carboxamidine monohydrochloride. The starting material is a peptide-resin with a side-chain protected ornithine (e.g., using an ivDde protecting group) that can be selectively removed.[1]

Materials:

  • Peptide-resin (e.g., Ac-Phe-Leu-Orn(ivDde)-Gly-Rink Amide resin)[1]

  • Dimethylformamide (DMF), peptide synthesis grade[1]

  • Dichloromethane (DCM), peptide synthesis grade[1]

  • 2% Hydrazine in DMF (v/v)[1]

  • 1H-Pyrazole-1-carboxamidine monohydrochloride[1]

  • N,N-Diisopropylethylamine (DIPEA)[1]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[1]

  • Cold diethyl ether[1]

  • HPLC grade water and acetonitrile with 0.1% TFA[1]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[1]

  • ivDde Deprotection:

    • Drain the DMF.

    • Add a solution of 2% hydrazine in DMF to the resin.

    • Agitate the mixture for 10 minutes at room temperature.[1]

    • Repeat the hydrazine treatment two more times.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).[1]

  • Guanidinylation Reaction:

    • Prepare a solution of 1H-Pyrazole-1-carboxamidine monohydrochloride (5-10 equivalents relative to resin loading) and DIPEA (5-12 equivalents) in DMF.[1][2][3]

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.[1]

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (5 times) and DCM (5 times).[1]

    • Dry the resin under vacuum.[1]

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Incubate for 2-3 hours at room temperature with occasional swirling.[1]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for purification by HPLC.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for On-Resin Guanidinylation

ParameterCondition 1Condition 2Condition 3
Reagent Equivalents 5 eq. Pyrazole-1-carboxamidine HCl, 5 eq. DIPEA6 eq. Pyrazole-1-carboxamidine HCl, 6 eq. DIPEA10 eq. Pyrazole-1-carboxamidine HCl, 12 eq. DIPEA
Solvent DMFDMFDMF
Reaction Time 12-24 hours60 minutes16 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reference [1][4][2][3]

Visualizations

Diagram 1: Guanidinylation Reaction Mechanism

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate + Reagent Reagent Pyrazole-1-carboxamidine Guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Group) Intermediate->Guanidinium - Pyrazole Pyrazole Pyrazole

Caption: Mechanism of amine guanidinylation.

Diagram 2: Experimental Workflow for On-Resin Peptide Guanidinylation

Experimental_Workflow start Start: Peptide-Resin with Protected Amine deprotection Side-Chain Deprotection (e.g., 2% Hydrazine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 guanidinylation Guanidinylation Reaction: Pyrazole-1-carboxamidine HCl, DIPEA in DMF wash1->guanidinylation wash2 Wash Resin (DMF, DCM) guanidinylation->wash2 cleavage Cleavage from Resin (e.g., TFA cocktail) wash2->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: Pure Guanidinylated Peptide purification->end

Caption: On-resin peptide guanidinylation workflow.

References

Application Notes and Protocols: Pyrazole-1-carboxamidine Monohydrochloride for Arginine Side-Chain Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-1-carboxamidine monohydrochloride has emerged as a highly efficient and specific reagent for the guanylation of primary amines. This property makes it an invaluable tool for the chemical modification of peptides and proteins, particularly for converting the side chains of amino acids like lysine and ornithine into arginine and homoarginine, respectively. The guanidinium group of arginine is pivotal for a multitude of biological interactions, including protein-protein interactions, protein-nucleic acid binding, and cellular uptake. Consequently, the ability to selectively introduce this functional group offers a powerful strategy for enhancing the therapeutic potential of peptides, modulating their biological activity, and probing their roles in complex signaling pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in arginine side-chain modification, both in solution-phase and on-resin synthesis.

Chemical Properties and Specificity

This compound is favored over other guanylating agents due to its high specificity for primary amines under relatively mild conditions, minimizing the formation of byproducts.[1] Studies have shown that it is more efficient and chemically specific for the guanylation of sterically unhindered primary amines compared to reagents like cyanamide, O-methylisourea hydrogen sulfate, and 3,5-dimethylpyrazole-1-carboxamidine nitrate.[1]

The reaction is highly selective for primary amino groups, such as the ε-amino group of lysine or the δ-amino group of ornithine. Critically, the side chains of many other amino acids, including histidine, serine, tryptophan, tyrosine, and glutamic acid, do not interfere with the guanylation reaction. However, it is important to note that cysteine residues and free N-terminal amines can also be modified, which should be considered during experimental design.

Applications in Research and Drug Development

The modification of peptide side chains to introduce arginine residues has several key applications:

  • Enhanced Biological Activity: The introduction of the guanidinium group can significantly enhance the biological activity of peptides. For instance, converting lysine to arginine in antimicrobial peptides has been shown to increase their potency.[1]

  • Improved Cell Penetration: Arginine-rich peptides are known to be effective cell-penetrating peptides. Guanylation of lysine or ornithine residues can enhance the cellular uptake of therapeutic peptides.

  • Increased Stability: The guanidinium group can form multiple hydrogen bonds, contributing to the structural stability of peptides and potentially increasing their resistance to enzymatic degradation.

  • Probing Protein-Protein Interactions: Arginine residues are frequently involved in critical protein-protein interactions.[2][3] Site-specific modification of lysine to arginine can be a powerful tool to investigate the role of specific electrostatic and hydrogen-bonding interactions in signaling pathways. For example, the substitution of a key arginine residue can eliminate biological activity, highlighting its importance in receptor binding.[4]

  • Modulation of Physicochemical Properties: Guanylation can alter the isoelectric point, hydrophilicity, and overall charge distribution of a peptide, allowing for the fine-tuning of its biopharmaceutical properties.

Quantitative Data Summary

The efficiency of guanylation using this compound is generally high, with reports of near-quantitative conversion under optimized conditions. The following tables summarize representative quantitative data from the literature.

ParameterOn-Resin Guanidinylation of Ornithine-containing Peptide[5]Solution-Phase Guanidinylation of Poly(Lysine-co-Phenylalanine)[1]
Substrate Ac-Phe-Leu-Orn(ivDde)-Gly-Rink Amide resinp(Lys-co-Phe)
Reagent Equivalents 5 eq. Pyrazole-1-carboxamidine HCl1.2 eq. Pyrazole-1-carboxamidine HCl per Lysine unit
Base Equivalents 5 eq. DIPEA1 eq. TEA per mole of reagent
Solvent DMFDMF
Temperature Room TemperatureNot specified (likely Room Temperature)
Reaction Time 12-24 hours3 days
pH Not specified (basic due to DIPEA)pH 9.5 (in aqueous medium for other applications)
Yield/Conversion High (not quantified)Efficient (confirmed by NMR, not quantified)
Peptide Sequence (Modified)Biological Activity (MIC in µg/mL)[1]
multi-branched-p[(L-arginine)23-co-(L-phenylalanine)7]8E. coli: 48, B. subtilis: 32
star-p[(L-arginine)24-co-(L-phenylalanine)7]3E. coli: 48, B. subtilis: 48
linear-p[(L-arginine)23-co-(L-phenylalanine)7]>64 for both E. coli and B. subtilis

Experimental Protocols

On-Resin Guanidinylation of an Ornithine-Containing Peptide

This protocol describes the conversion of an ornithine residue to an arginine residue on a solid support.

Materials:

  • Peptide-resin with a side-chain protected ornithine (e.g., Fmoc-Orn(ivDde)-resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 2% Hydrazine in DMF

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Side-Chain Deprotection (ivDde removal):

    • Drain the DMF.

    • Add a solution of 2% hydrazine in DMF to the resin.

    • Agitate the mixture for 10 minutes at room temperature.

    • Repeat the hydrazine treatment two more times.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Guanidinylation Reaction:

    • Prepare a solution of this compound (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.[5]

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the product by mass spectrometry.

Solution-Phase Guanidinylation of a Lysine-Containing Polypeptide

This protocol describes the conversion of lysine residues to arginine residues in a polypeptide in solution.

Materials:

  • Lysine-containing polypeptide (e.g., poly(lysine-co-phenylalanine))

  • Dimethylformamide (DMF)

  • This compound (PCH)

  • Triethylamine (TEA)

  • Dialysis tubing (e.g., 1000 Da MWCO)

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the lysine-containing polypeptide in DMF in a Schlenk flask under a nitrogen atmosphere.

  • Reagent Preparation: In a separate vial, dissolve this compound (1.2 times the number of lysine units) and TEA (the same number of moles as PCH) in DMF.[1]

  • Reaction:

    • Add the reagent solution dropwise to the polypeptide solution using a syringe.

    • Stir the reaction mixture for 3 days at room temperature.[1]

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against deionized water for 4 days, changing the water frequently.

    • Freeze-dry the purified polypeptide solution to obtain the solid product.

  • Analysis: Characterize the final product using techniques such as NMR and mass spectrometry to confirm the conversion of lysine to arginine.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Lysine Lysine Side Chain (Primary Amine) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack Reagent Pyrazole-1-carboxamidine Reagent->Intermediate Arginine Arginine Side Chain (Guanidinium Group) Pyrazole Pyrazole Intermediate->Arginine Elimination Intermediate->Pyrazole

Figure 1: Reaction mechanism of lysine side-chain guanylation.

On_Resin_Workflow start Start: Peptide-Resin (with protected Orn/Lys) swell 1. Resin Swelling (DMF) start->swell deprotect 2. Side-Chain Deprotection (e.g., 2% Hydrazine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 guanidinylation 4. Guanidinylation (Pyrazole-1-carboxamidine, DIPEA, DMF, 12-24h) wash1->guanidinylation wash2 5. Washing (DMF, DCM) guanidinylation->wash2 cleave 6. Cleavage & Deprotection (TFA cocktail) wash2->cleave precipitate 7. Precipitation (Cold Ether) cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify analyze 9. Analysis (MS, NMR) purify->analyze end End: Purified Arginine- containing Peptide analyze->end Signaling_Pathway_Probe P1_native Protein 1 (with Arginine) P2_native Protein 2 P1_native->P2_native Binding via Guanidinium Group P1_modified Protein 1 (Lysine to Arginine Modification) Signal_native Downstream Signaling P2_native->Signal_native P2_modified Protein 2 P1_modified->P2_modified Altered Binding (Enhanced or Disrupted) Signal_modified Altered Signaling P2_modified->Signal_modified

References

Application Notes and Protocols: Synthesis of Zanamivir Intermediate via Guanylation with Pyrazole-1-carboxamidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanamivir, a potent neuraminidase inhibitor, is a crucial antiviral medication for the treatment of influenza A and B. A key step in the chemical synthesis of Zanamivir is the introduction of the guanidinyl group at the C4 position of the pyranose ring. This is achieved through the guanylation of the corresponding C4-amino precursor. While several reagents have been explored for this transformation, 1H-Pyrazole-1-carboxamidine monohydrochloride has emerged as a highly effective and reliable reagent, particularly in scalable synthesis routes.[1][2] Its use circumvents the issues encountered with other guanylating agents, leading to cleaner reactions and good yields.[3]

These application notes provide detailed protocols for the synthesis of the Zanamivir amine intermediate and its subsequent conversion to the guanidinylated product using 1H-Pyrazole-1-carboxamidine monohydrochloride. The information is compiled from seminal publications and patents in the field to assist researchers in the development of efficient and scalable synthetic strategies for Zanamivir and related neuraminidase inhibitors.

Data Presentation

The following table summarizes the quantitative data for different methods of the final guanylation step in Zanamivir synthesis, providing a comparative overview of their efficiency.

MethodGuanylating ReagentKey Reaction ConditionsYield (%)Reference
11H-Pyrazole-1-carboxamidine monohydrochlorideAqueous solution, ambient temperatureHighChandler et al., 1995
2S-Methylisothiourea sulfateAqueous ammoniaModeratevon Itzstein et al., 1994
31,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudoureaHgCl₂, organic solvent, followed by deprotection30-50Influenza Neuraminidase Inhibitors Review

Experimental Protocols

Protocol 1: Synthesis of Zanamivir Amine Intermediate

This protocol describes the synthesis of the key amine intermediate, 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-erythro-L-gluco-nononic acid, a precursor for the guanylation reaction. The synthesis starts from the corresponding 4-azido derivative.

Materials:

  • Methyl 5-acetamido-4-azido-2,6-anhydro-3,4,5-trideoxy-D-erythro-L-gluco-nononate

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen gas

  • Methanol

  • Water

  • Triethylamine

  • Dowex 2x8 resin (OH⁻ form)

Procedure:

  • A solution of methyl 5-acetamido-4-azido-2,6-anhydro-3,4,5-trideoxy-D-erythro-L-gluco-nononate in methanol is prepared.

  • Lindlar's catalyst is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude methyl ester of the 4-amino compound.

  • The crude ester is dissolved in a mixture of water and triethylamine and stirred at room temperature to effect saponification.

  • After completion of the hydrolysis, the triethylamine is removed by co-evaporation with water.

  • The aqueous solution of the triethylammonium salt of the product is passed through a column of Dowex 2x8 (OH⁻ form) resin to exchange the counter-ion and remove any remaining salts.

  • The resin is washed with water, and the combined aqueous fractions are lyophilized to afford the pure 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-erythro-L-gluco-nononic acid as a white solid.

Protocol 2: Guanylation of Zanamivir Amine Intermediate

This protocol details the conversion of the amine intermediate to the final guanidinylated product, Zanamivir, using 1H-Pyrazole-1-carboxamidine monohydrochloride.

Materials:

  • 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-erythro-L-gluco-nononic acid

  • 1H-Pyrazole-1-carboxamidine monohydrochloride

  • Water

  • Aqueous ammonia (for pH adjustment)

  • Ethanol (for crystallization)

Procedure:

  • The Zanamivir amine intermediate is dissolved in water to form a solution.

  • 1H-Pyrazole-1-carboxamidine monohydrochloride (approximately 1.0-1.2 equivalents) is added to the solution with stirring.

  • The pH of the reaction mixture is adjusted to approximately 9.5 with aqueous ammonia.

  • The reaction mixture is stirred at ambient temperature for 24-48 hours, with the progress of the reaction monitored by HPLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a water-ethanol mixture to yield pure Zanamivir.

Mandatory Visualization

Zanamivir_Synthesis_Pathway cluster_synthesis Synthesis of Zanamivir Intermediate cluster_guanylation Guanylation Step Azido_Intermediate 4-Azido Precursor (Methyl Ester) Amine_Ester 4-Amino Precursor (Methyl Ester) Azido_Intermediate->Amine_Ester Reduction (H₂, Lindlar's Catalyst) Amine_Acid Zanamivir Amine Intermediate (Carboxylic Acid) Amine_Ester->Amine_Acid Saponification (Triethylamine, Water) Zanamivir Zanamivir Amine_Acid->Zanamivir Guanylation Guanylation_Reagent Pyrazole-1-carboxamidine monohydrochloride Guanylation_Reagent->Amine_Acid

Caption: Synthetic pathway for Zanamivir.

Experimental_Workflow start Start: 4-Azido Precursor reduction Step 1: Reduction - H₂, Lindlar's Catalyst - Filtration start->reduction saponification Step 2: Saponification - Triethylamine, H₂O - Evaporation reduction->saponification ion_exchange Step 3: Purification - Ion Exchange Chromatography - Lyophilization saponification->ion_exchange amine_intermediate Isolated Amine Intermediate ion_exchange->amine_intermediate guanylation Step 4: Guanylation - Add Pyrazole-1-carboxamidine HCl - pH adjustment (aq. NH₃) - Stir at RT amine_intermediate->guanylation purification Step 5: Purification - Concentration - Recrystallization (H₂O/EtOH) guanylation->purification end Final Product: Zanamivir purification->end

Caption: Experimental workflow for Zanamivir synthesis.

References

Guanylation of sterically unhindered aliphatic amines with "Pyrazole-1-carboxamidine monohydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the guanylation of sterically unhindered primary aliphatic amines using "Pyrazole-1-carboxamidine monohydrochloride." This reagent offers an efficient and straightforward method for the synthesis of alkylguanidines, which are important moieties in medicinal chemistry and drug development. The protocols outlined below are based on established literature procedures and are intended to facilitate the successful implementation of this reaction in a laboratory setting.

Introduction

Guanidinium groups are prevalent in a wide range of biologically active molecules and natural products. Their basicity and ability to form strong hydrogen bonds make them crucial for molecular recognition and binding to biological targets. The conversion of primary amines to guanidines is therefore a fundamental transformation in synthetic and medicinal chemistry. "this compound" has emerged as a reliable and versatile reagent for this purpose, particularly for the guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions.[1] This reagent is favored for its stability, reactivity, and the generation of relatively clean reaction profiles, often with minimal workup.[1]

Reaction Principle

The reaction proceeds via a nucleophilic attack of the aliphatic amine on the electrophilic carbon of the pyrazole-1-carboxamidine. The pyrazole ring serves as a good leaving group, facilitating the formation of the guanidinium salt. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloride salt of the reagent and the guanidinium product formed.

Data Presentation: Guanylation of Various Aliphatic Amines

The following table summarizes the results for the guanylation of several sterically unhindered primary aliphatic amines with a polymer-bound pyrazole-1-carboxamidine hydrochloride. While the reagent is polymer-bound, the yields are representative of the reactivity of the pyrazole-1-carboxamidine core.

Aliphatic AmineReaction ConditionsReaction TimeYield (%)Reference
n-ButylamineTHF, Et₃N, 60 °C24 h99[2]
n-OctylamineTHF, Et₃N, 60 °C24 h95[2]
n-ButylamineTHF, Et₃N, Microwave (250-300 W)5-10 min90[2]
n-OctylamineTHF, Et₃N, Microwave (250-300 W)5-10 min88[2]

Experimental Protocols

This section provides a detailed methodology for the guanylation of a generic sterically unhindered primary aliphatic amine with "this compound."

Materials:

  • Sterically unhindered primary aliphatic amine (e.g., n-hexylamine)

  • This compound (1.0 - 1.2 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 2.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Protocol 1: General Procedure for Guanylation

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary aliphatic amine (1.0 equivalent).

  • Solvent Addition: Dissolve the amine in anhydrous DMF or THF (a typical concentration is 0.1-0.5 M).

  • Base Addition: Add the base (Et₃N or DIPEA, 2.0 - 2.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: Add "this compound" (1.0 - 1.2 equivalents) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove the pyrazole byproduct.

    • The desired guanidinium salt is often highly polar and may remain in the aqueous layer. Lyophilization of the aqueous layer can yield the crude product.

  • Purification:

    • Due to the high polarity and water solubility of many guanidinium salts, purification can be challenging.

    • If the product is a solid, it may be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

    • Alternatively, ion-exchange chromatography can be an effective purification method.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Amine Aliphatic Amine ReactionMix Reaction Mixture Amine->ReactionMix Solvent Anhydrous Solvent (DMF or THF) Solvent->ReactionMix Base Base (Et3N or DIPEA) Base->ReactionMix Reagent Pyrazole-1-carboxamidine monohydrochloride Reagent->ReactionMix Evaporation Solvent Evaporation ReactionMix->Evaporation Stirring at RT or 60°C Extraction Aqueous Extraction Evaporation->Extraction Purification Purification (Recrystallization or Ion-Exchange Chromatography) Extraction->Purification FinalProduct Alkylguanidinium Salt Purification->FinalProduct

Caption: Workflow for the guanylation of aliphatic amines.

Logical Relationship of Reactants and Products

reaction_scheme cluster_reactants Reactants cluster_products Products & Byproducts Amine R-NH₂ (Aliphatic Amine) Guanidinium R-NH-C(=NH₂)NH₂⁺Cl⁻ (Alkylguanidinium Hydrochloride) Amine->Guanidinium Reagent Pyrazole-C(=NH)NH₂·HCl (Guanylating Reagent) Reagent->Guanidinium Pyrazole Pyrazole Reagent->Pyrazole Base Base (e.g., Et₃N) BaseHCl Base·HCl Base->BaseHCl

Caption: Reactants and products in the guanylation reaction.

References

Mild reaction conditions for amine guanylation with "Pyrazole-1-carboxamidine monohydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mild Reaction Conditions for Amine Guanylation with "Pyrazole-1-carboxamidine monohydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound has emerged as a stable and versatile reagent for the efficient and chemically specific guanylation of primary and secondary aliphatic amines under mild conditions.[1][2] This method is particularly valuable in the synthesis of complex molecules, including peptides, where preserving sensitive functional groups is crucial.[3][4][5][6][7] The reaction proceeds with high specificity, leading to cleaner reaction profiles and higher yields.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the guanylation of amines using this compound.

Reaction Principle and Mechanism

The guanylation of an amine with this compound involves the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine group. This is followed by the elimination of pyrazole, resulting in the formation of the corresponding guanidinium salt. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to deprotonate the attacking amine, thereby increasing its nucleophilicity.

reaction_mechanism reagents R-NH₂ (Amine) + Pyrazole-1-carboxamidine·HCl intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (+ Base) products R-NH-C(=NH)NH₂·HCl (Guanidinium Salt) + Pyrazole intermediate->products Elimination of Pyrazole

Caption: General mechanism of amine guanylation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the guanylation of various primary aliphatic amines with this compound as reported by Bakka and Gautun (2017).[8] These improved conditions offer short reaction times and minimal workup.[8]

Amine SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
OctylamineDIPEACH₂Cl₂1RT95
DodecylamineDIPEACH₂Cl₂1RT92
HexadecylamineDIPEACH₂Cl₂1RT98
OctadecylamineDIPEACH₂Cl₂1RT96

Note: DIPEA = Diisopropylethylamine (Hünig's base), RT = Room Temperature.

Experimental Protocols

General Protocol for the Guanylation of Primary Aliphatic Amines

This protocol is adapted from the improved reaction conditions described by Bakka and Gautun.[8]

Materials:

  • Primary aliphatic amine

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification a Dissolve amine in CH₂Cl₂ b Add DIPEA a->b c Add Pyrazole-1-carboxamidine·HCl b->c d Stir at room temperature for 1h c->d e Evaporate solvent d->e f Redissolve in CH₂Cl₂ e->f g Wash with water f->g h Dry organic phase (Na₂SO₄) g->h i Filter and evaporate solvent h->i j Precipitate with HCl in ether i->j k Filter and dry the product j->k

Caption: Experimental workflow for amine guanylation.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary aliphatic amine (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add diisopropylethylamine (DIPEA) (1.1 eq) to the solution.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a larger volume of CH₂Cl₂.

    • Wash the organic phase with water to remove excess DIPEA·HCl and pyrazole.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The resulting crude guanidine can often be precipitated as its hydrochloride salt by the addition of a solution of HCl in diethyl ether or dioxane.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure guanidinium hydrochloride salt.

Scope and Limitations

  • Substrate Scope: This method is highly effective for sterically unhindered primary and secondary aliphatic amines.[1][2] Aromatic amines generally do not react under these mild conditions unless they contain activating substituents (e.g., 4-methoxyaniline).[1]

  • Chemoselectivity: Other potentially nucleophilic functional groups such as hydroxyl, carboxyl, thiol, and imidazole do not typically react under these mild guanylation conditions.[1]

  • Protecting Groups: For more complex substrates, such as in peptide synthesis, the use of protected forms of pyrazole-1-carboxamidine, like N,N'-di-Boc-1H-pyrazole-1-carboxamidine, may be necessary to avoid side reactions and facilitate purification.

Conclusion

The use of this compound provides a reliable and efficient method for the guanylation of amines under mild conditions. The straightforward protocol, high yields, and excellent chemoselectivity make it an attractive choice for researchers in organic synthesis and drug development. The improved reaction conditions presented herein allow for rapid and clean conversion of primary aliphatic amines to their corresponding guanidinium salts.

References

Application Notes and Protocols: Pyrazole-1-carboxamidine Monohydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-1-carboxamidine monohydrochloride is a widely utilized reagent in solid-phase peptide synthesis (SPPS) for the efficient and chemically specific guanidinylation of primary amines.[1][2] This process is particularly valuable for converting the side chains of amino acids like ornithine and lysine into arginine, a modification that can significantly impact the biological activity of synthetic peptides.[3] The guanidinium group of arginine plays a crucial role in molecular recognition, protein folding, and overall peptide stability and solubility. These application notes provide detailed protocols and supporting data for the use of this compound in SPPS.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₄H₇ClN₄
Molecular Weight 146.58 g/mol [4]
Appearance White to off-white powder
Melting Point 167-170 °C[5]
Purity >99%[1]
CAS Number 4023-02-3[1]

Applications in Solid-Phase Peptide Synthesis

The primary application of this compound in SPPS is the postsynthetic modification of peptidyl amines to introduce a guanidinium group. This is most commonly employed for the conversion of lysine or ornithine residues to arginine.[3] This reagent is favored for its high specificity towards primary amines under relatively mild conditions, making it compatible with various SPPS strategies, including the widely used Fmoc/tBu orthogonal protection scheme.[2][6]

Key Advantages:

  • High Specificity: Reacts selectively with primary amines, minimizing side reactions with other functional groups present in the peptide chain.[2]

  • Mild Reaction Conditions: The guanidinylation can be performed under basic conditions at room temperature, preserving the integrity of the peptide.[2]

  • Compatibility: It is compatible with standard Fmoc-based solid-phase peptide synthesis.[6]

Guanidinylation Reaction Workflow

The following diagram illustrates the general workflow for the guanidinylation of a resin-bound peptide using this compound.

G Guanidinylation Workflow A Resin-Bound Peptide (with free primary amine, e.g., Lysine) B Swell Resin (e.g., in DMF) A->B Step 1 C Prepare Guanidinylation Cocktail: Pyrazole-1-carboxamidine HCl + Base (e.g., TEA or DIPEA) in DMF B->C D Add Guanidinylation Cocktail to Resin C->D Step 2 E React at Room Temperature (e.g., 18-24 hours) D->E Step 3 F Wash Resin (e.g., with DMF, DCM) E->F Step 4 G Optional: Repeat Guanidinylation Step for complete conversion F->G Step 5 (if needed) H Cleavage and Deprotection F->H G->H I Purified Guanidinylated Peptide H->I

Guanidinylation Workflow

Experimental Protocols

Protocol 1: Guanidinylation of Resin-Bound Peptidyl Amines

This protocol describes the conversion of a primary amine (e.g., the ε-amino group of a lysine residue) on a solid support to a guanidinium group.

Materials:

  • Peptidyl-resin with a free primary amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 20 minutes in a solid-phase synthesis vessel, followed by solvent removal.[7]

  • Guanidinylation Reagent Preparation: In a separate vial, dissolve this compound (5-10 equivalents relative to the resin-bound amine) and an equimolar amount of DIPEA or TEA in DMF.

  • Guanidinylation Reaction: Add the freshly prepared guanidinylation reagent solution to the swollen resin.

  • Incubation: Gently agitate the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) for the presence of free primary amines. Note that incomplete reactions have been reported even after prolonged reaction times.[7]

  • Washing: After the reaction, drain the vessel and thoroughly wash the resin with DMF (3 times), followed by DCM (3 times).

  • Confirmation of Reaction: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the conversion.

  • Further Synthesis: The resin is now ready for the next step in the peptide synthesis or for final cleavage and deprotection.

Note: The reaction time and equivalents of the guanidinylating reagent may need to be optimized depending on the specific peptide sequence and the resin used. In some cases, a double coupling may be necessary to drive the reaction to completion.

Reaction Scheme

The following diagram illustrates the chemical transformation during the guanidinylation of a primary amine with pyrazole-1-carboxamidine.

Guanidinylation Reaction

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Guanidinylation Steric hindrance around the amine.Increase reaction time, use a higher excess of the guanidinylating reagent, or perform a second coupling.
Insufficient swelling of the resin.Ensure adequate swelling of the resin in DMF before adding the reagents.
Side Reactions Self-condensation of the pyrazole-1-carboxamidine reagent has been reported.[7]Use freshly prepared reagents and optimized reaction conditions.

Safety Information

This compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[4] It may also cause damage to organs through prolonged or repeated exposure.[4] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and effective reagent for the introduction of guanidinium groups onto primary amines in solid-phase peptide synthesis. Its specificity and compatibility with standard SPPS protocols make it a useful tool for the synthesis of arginine-containing peptides and other guanidinylated molecules. Careful optimization of reaction conditions is recommended to ensure complete conversion and high purity of the final product.

References

Application Notes and Protocols for the Synthesis of Guanidine-Containing Molecules Using Pyrazole-1-carboxamidine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-1-carboxamidine monohydrochloride has emerged as a highly effective and versatile reagent for the guanylation of amines, a critical transformation in the synthesis of a wide array of biologically active molecules.[1][2][3] The guanidinium group is a key pharmacophore found in numerous natural products and synthetic drugs, owing to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. This reagent offers a reliable and specific method for introducing the guanidine functional group under mild conditions, making it an invaluable tool in medicinal chemistry and drug discovery.[3][4]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of guanidine-containing molecules, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Advantages of this compound

  • High Specificity: Reacts selectively with primary and secondary aliphatic amines, minimizing side reactions with other nucleophilic functional groups such as hydroxyl, carboxyl, and thiol groups.[1]

  • Mild Reaction Conditions: The guanylation reaction proceeds efficiently under mild conditions, preserving the integrity of sensitive functional groups within complex molecules.[3]

  • High Yields: Generally provides moderate to excellent yields of the desired guanidine products.[5]

  • Stability and Solubility: The reagent is a stable, crystalline solid with good solubility in common organic solvents, facilitating its handling and use in synthesis.[1]

Applications in Synthesis

This compound is a valuable reagent in various synthetic applications, including:

  • Peptide Synthesis: It is used for the conversion of ornithine residues to arginine residues in solid-phase peptide synthesis.[1][4]

  • Drug Discovery: The synthesis of novel guanidine-containing compounds as potential therapeutic agents.

  • Material Science: The preparation of guanidinium-functionalized polymers and materials.

Experimental Workflows

The general workflow for the guanylation of amines using this compound is a straightforward process. The following diagram illustrates the typical experimental procedure.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Substrate stirring Stirring at Room Temperature amine->stirring reagent Pyrazole-1-carboxamidine monohydrochloride reagent->stirring base Base (e.g., Hünig's base) base->stirring solvent Solvent (e.g., DMF) solvent->stirring evaporation Solvent Evaporation stirring->evaporation extraction Extraction evaporation->extraction purification Purification (e.g., Chromatography) extraction->purification product Guanidine Product purification->product

Caption: General workflow for the guanylation of amines.

The logical relationship for the selective guanylation of amines in the presence of other functional groups can be visualized as follows:

logical_relationship cluster_substrates Substrate with Multiple Functional Groups reagent Pyrazole-1-carboxamidine monohydrochloride primary_amine Primary/Secondary Aliphatic Amine reagent->primary_amine Reacts hydroxyl Hydroxyl (-OH) reagent->hydroxyl Does not react carboxyl Carboxyl (-COOH) reagent->carboxyl Does not react thiol Thiol (-SH) reagent->thiol Does not react aromatic_amine Aromatic Amine (unactivated) reagent->aromatic_amine Does not react (typically) product Selective Guanylation of Aliphatic Amine primary_amine->product no_reaction No Reaction hydroxyl->no_reaction carboxyl->no_reaction thiol->no_reaction slow_reaction Slow/No Reaction aromatic_amine->slow_reaction

Caption: Chemoselectivity of Pyrazole-1-carboxamidine.

Quantitative Data

The following table summarizes representative yields for the guanylation of various amines with this compound, based on available literature.

Amine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
CyclohexylamineHünig's baseDMF2484[5]
BenzylamineHünig's baseDMF2495Bernatowicz et al., 1992
n-ButylamineHünig's baseDMF2492Bernatowicz et al., 1992
PiperidineHünig's baseDMF2488Bernatowicz et al., 1992
4-MethoxyanilineHünig's baseDMF4845[1]
AnilineHünig's baseDMF48No Reaction[5]

Note: The data for Benzylamine, n-Butylamine, and Piperidine are representative values from the frequently cited work of Bernatowicz et al. (1992) and are included for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Guanylation of a Primary Aliphatic Amine

This protocol describes a general method for the guanylation of a primary aliphatic amine using this compound.

Materials:

  • Primary aliphatic amine (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (Hünig's base) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the primary aliphatic amine (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 eq) and Hünig's base (2.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DMF under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and wash with diethyl ether to remove any unreacted amine and pyrazole.

  • The aqueous layer containing the guanidinium salt can be used as is, or the free guanidine can be obtained by basification followed by extraction with an appropriate organic solvent. Alternatively, the product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Dry the organic fractions over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified guanidine product.

Protocol 2: Synthesis of this compound

This protocol outlines the synthesis of the guanylating reagent itself.

Materials:

  • Pyrazole

  • Cyanamide

  • 4 M Hydrochloric acid in 1,4-dioxane

  • 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve pyrazole (1.0 eq) and cyanamide (1.0 eq) in 1,4-dioxane.

  • To this solution, add 4 M hydrochloric acid in 1,4-dioxane (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 1-2 hours.

  • Monitor the reaction for the formation of a precipitate.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Add diethyl ether to induce further precipitation of the product.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.

Conclusion

This compound is a robust and reliable reagent for the synthesis of guanidine-containing molecules. Its high selectivity, mild reaction conditions, and the ability to produce high yields make it an essential tool for chemists in academia and industry. The protocols and data presented in these application notes are intended to serve as a practical guide for the successful implementation of this valuable synthetic methodology.

References

Application Notes and Protocols for Guanylation Reactions using Pyrazole-1-carboxamidine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylation, the introduction of a guanidinyl group onto a primary or secondary amine, is a critical transformation in synthetic and medicinal chemistry. The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic and hydrogen-bonding interactions, making it a key functional group in numerous biologically active molecules and pharmaceuticals. Pyrazole-1-carboxamidine monohydrochloride has emerged as a highly effective and versatile reagent for the guanylation of a wide range of amines. This reagent is particularly advantageous due to its stability, high reactivity, and the mild reaction conditions required for the transformation, which preserves the integrity of other sensitive functional groups.[1] These application notes provide a detailed overview of a typical experimental setup for a guanylation reaction using this compound, including a general protocol, representative data, and a schematic of the reaction workflow.

Reaction Principle

The guanylation reaction with this compound proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the carboxamidine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloride salt of the reagent and the acidic byproducts. The pyrazole moiety is an excellent leaving group, facilitating the formation of the guanidinium product.

Experimental Data

The following table summarizes representative experimental conditions and outcomes for the guanylation of various primary and secondary amines with this compound.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzylamineDIPEADMF2524>95
AnilineDIPEADMF2524>95
CyclohexylamineHünig's Base (DIPEA)DMF25Not Specified84
PiperidineDIEADMF25471
δ-amino group of Ornithine (in peptide)TEADMF2572Not Specified

Data compiled from publicly available sources. DIPEA (Diisopropylethylamine) and DIEA are interchangeable names for Hünig's Base. TEA stands for Triethylamine.

Experimental Protocols

Materials and Reagents:

  • Amine substrate (primary or secondary)

  • This compound (1.05 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Standard laboratory glassware for workup and purification

General Protocol for Guanylation of a Primary Amine:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine substrate (1.0 equivalent) and this compound (1.1 equivalents).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask to dissolve the solids. The concentration of the amine substrate is typically in the range of 0.1-0.5 M.

  • Base Addition: To the stirred solution, add Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the amine. For less reactive or sterically hindered amines, gentle heating to 50-60 °C may be required.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add anhydrous diethyl ether to precipitate the guanidinium salt product.

    • Stir the suspension for 15-30 minutes.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any residual impurities.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) if necessary.

    • Dry the purified product under vacuum to obtain the final guanidinium salt.

Visualizations

Guanylation_Workflow Experimental Workflow for Guanylation Reaction reagents Combine Amine Substrate and Pyrazole-1-carboxamidine HCl solvent Dissolve in Anhydrous DMF reagents->solvent base Add DIPEA Dropwise solvent->base reaction Stir at Room Temperature (Monitor by TLC/LC-MS) base->reaction workup Remove Solvent in vacuo reaction->workup precipitation Precipitate Product with Diethyl Ether workup->precipitation filtration Collect Solid by Filtration precipitation->filtration purification Wash with Cold Diethyl Ether and Dry under Vacuum filtration->purification product Purified Guanidinium Salt purification->product

Caption: A schematic overview of the experimental workflow for a typical guanylation reaction.

Guanylation_Mechanism Proposed Reaction Mechanism for Guanylation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine R-NH2 (Primary Amine) Nucleophilic_Attack Amine attacks the electrophilic carbon Amine->Nucleophilic_Attack Reagent Pyrazole-C(=NH2+)Cl- (Guanylating Reagent) Activation Base (DIPEA) neutralizes HCl Reagent->Activation Activation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of a Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Pyrazole (Good Leaving Group) Tetrahedral_Intermediate->Elimination Guanidinium R-NH-C(=NH2+)NH2 (Guanidinium Product) Elimination->Guanidinium Byproducts Pyrazole + DIPEA.HCl Elimination->Byproducts

Caption: A simplified representation of the proposed reaction mechanism for the guanylation of a primary amine.

References

Application Notes and Protocols for Post-Reaction Workup and Purification of Products from Pyrazole-1-carboxamidine Monohydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-reaction workup and purification of products synthesized using pyrazole-1-carboxamidine monohydrochloride. This reagent is widely employed for the guanylation of primary and secondary amines, a critical transformation in the synthesis of various biologically active compounds, including pharmaceuticals and peptides.[1][2][3] The following sections detail standard workup procedures, purification methodologies, and include quantitative data from representative reactions.

I. Overview of the Guanylation Reaction

The reaction of an amine with this compound results in the formation of a guanidinium salt and pyrazole as a byproduct. The general reaction scheme is depicted below:

Reaction: R-NH₂ + Pyrazole-C(=NH)NH₂·HCl → R-NH-C(=NH₂)NH₂·HCl + Pyrazole

A successful workup and purification strategy must effectively separate the desired guanidinium product from unreacted starting materials, the pyrazole byproduct, and any side products.

II. General Post-Reaction Workup Procedures

The initial workup of the reaction mixture is crucial for a clean purification. The choice of workup depends on the properties of the product, particularly its solubility and stability.

Protocol 1: Direct Precipitation/Crystallization

This method is suitable for products that are poorly soluble in the reaction solvent at ambient or reduced temperatures.

Experimental Protocol:

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature or below (0-4 °C).

  • If the product precipitates, collect the solid by vacuum filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove the pyrazole byproduct and other non-polar impurities.

  • Dry the product under vacuum.

  • If the product does not precipitate upon cooling, the solvent can be partially or completely removed under reduced pressure to induce crystallization.[4] The residue can then be triturated with a non-polar solvent to afford the solid product.

Protocol 2: Aqueous Extractive Workup

This is a common procedure for reactions performed in organic solvents and is effective for removing the water-soluble pyrazole byproduct and any remaining salts.

Experimental Protocol:

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer sequentially with:

    • Water (to remove pyrazole and other water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (if acidic byproducts are present).

    • Brine (to facilitate phase separation).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

III. Purification Methodologies

Following the initial workup, the crude product often requires further purification to achieve the desired level of purity.

A. Crystallization

Crystallization is a highly effective method for purifying solid guanidinium salts.[5]

Experimental Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, water, or mixtures with less polar solvents like ethyl acetate or acetonitrile).[5]

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the purified crystals under vacuum. For guanidinium salts, adjusting the pH to 1-3.5 with an appropriate acid before crystallization can improve the outcome.[5]

B. Column Chromatography

Silica gel column chromatography is a versatile technique for purifying a wide range of organic compounds. For basic guanidinium compounds, special considerations may be necessary.

Experimental Protocol:

  • Prepare a slurry of silica gel in the chosen eluent system.

  • Load the crude product onto the column. This can be done by dissolving the sample in a minimal amount of the eluent or a stronger solvent and adsorbing it onto a small amount of silica gel ("dry loading").

  • Elute the column with an appropriate solvent system. A common mobile phase for pyrazole-containing compounds is a mixture of ethyl acetate and hexane.[6] For more polar guanidinium salts, a more polar eluent system, such as dichloromethane/methanol or chloroform/methanol, may be required. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can prevent peak tailing of basic compounds.

  • Collect fractions and monitor by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

C. Ion-Exchange Chromatography

For highly polar or water-soluble guanidinium compounds, ion-exchange chromatography can be a powerful purification tool.[7]

Experimental Protocol:

  • Select an appropriate ion-exchange resin. For cationic guanidinium salts, a strong cation-exchange resin (e.g., Amberlite CG II) is suitable.[7]

  • Equilibrate the column with a suitable buffer.

  • Load the crude product onto the column.

  • Wash the column with the equilibration buffer to remove neutral and anionic impurities, including the pyrazole byproduct.

  • Elute the bound guanidinium product using a buffer with a higher salt concentration or a different pH.

  • Collect and analyze the fractions for the desired product.

  • Desalt the fractions containing the pure product if necessary.

IV. Quantitative Data Summary

The following table summarizes representative yields for guanylation reactions using this compound and its derivatives.

Amine SubstrateGuanylating AgentProductYield (%)Purification MethodReference
Various primary and secondary amines3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidineN-substituted nitroguanidines70-100Not specified[7]
Ornithine derivative (in peptide)1H-Pyrazole-1-carboxamidine hydrochlorideArginine derivative (in peptide)HighNot specified[8]
Poly(L-lysine-co-L-phenylalanine)1H-Pyrazole-1-carboxamidine monohydrochloridePoly(L-arginine-co-L-phenylalanine)Not specifiedDialysis[9]
3-phenyl-1-propylamine1H-pyrazole-1-carboxamidine3-phenyl-1-propylguanidineNot specifiedNot specified[6]

V. Visualizing Workflows and Pathways

General Workflow for Post-Guanylation Workup and Purification

General Workflow for Post-Guanylation Workup and Purification reaction Guanylation Reaction Mixture workup Post-Reaction Workup reaction->workup crude Crude Product workup->crude purification Purification crude->purification pure Pure Guanidinium Product purification->pure

Caption: A generalized workflow from the reaction mixture to the purified product.

Decision Tree for Purification Method Selection

Decision Tree for Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes chromatography Column Chromatography is_solid->chromatography No is_pure_c Is it pure? crystallize->is_pure_c done Done is_pure_c->done Yes is_pure_c->chromatography No is_polar Is the product highly polar/water-soluble? chromatography->is_polar ion_exchange Ion-Exchange Chromatography is_polar->ion_exchange Yes silica_gel Silica Gel Chromatography is_polar->silica_gel No ion_exchange->done silica_gel->done

Caption: A decision tree to guide the selection of an appropriate purification method.

References

Troubleshooting & Optimization

Troubleshooting low yields in guanylation reactions with "Pyrazole-1-carboxamidine monohydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in guanylation reactions utilizing "Pyrazole-1-carboxamidine monohydrochloride".

Troubleshooting Guide

This guide addresses common issues encountered during the guanylation of amines with this compound in a question-and-answer format.

Q1: My reaction yield is very low or I'm recovering mostly starting material. What are the potential causes?

A1: Low conversion can stem from several factors related to your reactants, reaction conditions, or the nature of your substrate. Here are the primary areas to investigate:

  • Reagent Quality: The guanylating agent, this compound, is generally stable but should be stored in a cool, dry place.[1] Degradation can lead to reduced reactivity. Ensure you are using a high-purity reagent.

  • Base Selection and Stoichiometry: An appropriate base is often crucial to deprotonate the amine starting material, increasing its nucleophilicity. Diisopropylethylamine (DIEA or Hünig's base) is commonly used.[1][2] Ensure you are using the correct equivalents of base. Insufficient base can lead to incomplete reaction, while excess can sometimes lead to side products.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like Dimethylformamide (DMF) are often effective for this reaction.[2] Ensure the solvent is anhydrous, as water can compete with the amine for reaction with the guanylating agent.

  • Reaction Temperature and Time: While many guanylations with this reagent proceed under mild conditions (e.g., room temperature), less reactive amines may require elevated temperatures or extended reaction times.[3][4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Amine Substrate Reactivity: The structure of your amine is a critical factor.

    • Steric Hindrance: Sterically hindered primary and secondary aliphatic amines react more slowly.[3][5]

    • Electronic Effects: Aromatic amines are generally poor nucleophiles and may not react at room temperature unless they contain electron-donating groups.[3] More reactive protected versions of the guanylating agent may be necessary for such substrates.[2]

Q2: The reaction appears to have worked, but I'm losing a significant amount of product during work-up and purification. Why is this happening?

A2: The guanidine products are often basic and can have surfactant-like properties, which can complicate purification.[3]

  • Extraction Issues: Guanidinium salts can be highly water-soluble, leading to losses during aqueous work-up. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer.

  • Purification Method: Standard silica gel chromatography can be challenging for highly polar and basic guanidines. Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. An alternative purification method involves using an ion-exchange resin like Amberlite CG II to isolate the guanidine as its HCl salt.[6]

  • Product Stability: While generally stable, some guanidine products may be sensitive to acidic or basic conditions during purification. Ensure your purification conditions are compatible with your product's stability.

Q3: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are these side products?

A3: The formation of side products can be due to several reasons:

  • Double Guanylation: In the case of primary amines, it is possible, though less common, for double guanylation to occur, especially with an excess of the guanylating agent.

  • Reaction with Other Functional Groups: While this compound is known for its high selectivity towards amines, other highly nucleophilic functional groups in your starting material could potentially react under forcing conditions (e.g., high heat).[3]

  • Decomposition: Either the starting materials or the product might be decomposing under the reaction conditions. This can be checked by running control reactions (e.g., without the guanylating agent) to assess the stability of your amine.

Troubleshooting Decision Tree

The following diagram provides a logical workflow to diagnose the cause of low yields in your guanylation reaction.

Troubleshooting_Guanylation start Low Yield in Guanylation Reaction check_conversion Is the starting amine consumed? (Check by TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion Yes check_reagents Verify Reagent Quality and Stoichiometry (Amine, Guanylating Agent, Base) low_conversion->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions amine_reactivity Is the amine sterically hindered or electronically poor? check_conditions->amine_reactivity increase_temp Increase temperature and/or reaction time amine_reactivity->increase_temp Yes check_workup Review Work-up Procedure (Aqueous washes, extractions) high_conversion->check_workup check_purification Optimize Purification Method (Chromatography, crystallization) check_workup->check_purification product_stability Assess Product Stability check_purification->product_stability

Caption: A decision tree to troubleshoot low yields in guanylation reactions.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of guanylation with this compound?

A: The reaction is an electrophilic substitution where the nucleophilic amine attacks the electrophilic carbon of the carboxamidine group. The pyrazole serves as a good leaving group, facilitating the formation of the guanidinium product. The presence of a base is typically required to deprotonate the amine, thereby increasing its nucleophilicity.

Guanylation_Mechanism cluster_step1 Step 1: Amine Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Leaving Group Departure Amine R-NH₂ DeprotonatedAmine R-NH⁻ Amine->DeprotonatedAmine + Base Base Base GuanylatingAgent Pyrazole-C(=NH)NH₂·HCl TetrahedralIntermediate Tetrahedral Intermediate GuanylatingAgent->TetrahedralIntermediate DeprotonatedAmine->TetrahedralIntermediate Guanidinium R-NH-C(=NH₂)NH₂⁺ TetrahedralIntermediate->Guanidinium Pyrazole Pyrazole TetrahedralIntermediate->Pyrazole - Pyrazole

Caption: Simplified mechanism of amine guanylation.

Q: How does the reactivity of this compound compare to other guanylating agents?

A: this compound is considered a versatile and efficient reagent for the guanylation of many primary and secondary aliphatic amines under mild conditions.[1][5] However, for less nucleophilic amines, such as anilines, more reactive reagents like N,N'-bis-Boc-1-pyrazole-1-carboxamidine may be required to achieve good yields.[2][7] The advantage of the hydrochloride salt is its stability and ease of handling.

Q: What are the optimal storage conditions for this compound?

A: The reagent should be stored in a tightly sealed container in a cool and dry place to maintain its stability and reactivity.[1]

Quantitative Data Summary

The yield of the guanylation reaction is highly dependent on the substrate and the specific reaction conditions employed. The following table summarizes reported yields for the guanylation of cyclohexylamine under specific conditions.

Amine SubstrateBaseSolventYield (%)Reference
CyclohexylamineHünig's Base (DIEA)DMF84[2]

Experimental Protocols

General Protocol for the Guanylation of a Primary Aliphatic Amine

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary aliphatic amine (1.0 eq).

    • Dissolve the amine in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Reaction Setup:

    • Add this compound (1.1 eq) to the solution.

    • Add Diisopropylethylamine (DIEA) (2.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a minimal amount of water or brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography (using an appropriate solvent system, potentially with a small percentage of triethylamine or ammonia in the mobile phase to prevent streaking) or by crystallization to obtain the desired guanidine product.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Add amine, solvent, and Pyrazole-1-carboxamidine monohydrochloride to flask start->reagents add_base 2. Add base (e.g., DIEA) reagents->add_base reaction 3. Stir at specified temperature add_base->reaction monitor 4. Monitor reaction by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 5. Aqueous work-up and extraction monitor->workup Complete purify 6. Purification (e.g., Chromatography) workup->purify characterize 7. Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: A standard workflow for a guanylation experiment.

References

Identifying and minimizing side products in "Pyrazole-1-carboxamidine monohydrochloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Pyrazole-1-carboxamidine Monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common and well-documented side product is cyanoguanidine , also known as dicyandiamide. This impurity arises from the dimerization of the cyanamide starting material.

Q2: Under what conditions does the formation of cyanoguanidine occur?

A2: The dimerization of cyanamide to cyanoguanidine is primarily promoted by alkaline (basic) or neutral pH conditions. The synthesis of this compound is conducted under acidic conditions (using hydrochloric acid), which is intended to suppress this side reaction. However, localized areas of high pH during reagent addition or incomplete acidification can still lead to its formation.

Q3: Can the final product, this compound, decompose?

A3: Theoretical studies suggest a potential for the decomposition of Pyrazole-1-carboxamidine back to pyrazole and a carbodiimide tautomer of cyanamide.[1] While this is a consideration for the long-term stability of the isolated product, it is less likely to be a major pathway for side product formation under typical reaction conditions compared to cyanamide dimerization.

Q4: What are the recommended solvents for this reaction?

A4: Published procedures have utilized aprotic solvents such as 1,4-dioxane or dimethoxyethane.[2][3] One patented method specifies the use of an aprotic solvent with gaseous hydrogen chloride to circumvent the formation of organically contaminated wastewater that can occur with aqueous acid solutions.[3]

Q5: What is a typical yield for this reaction?

A5: Reported yields can vary. For instance, a procedure using 4M hydrochloric acid in 1,4-dioxane reports a yield of 43%.[2] This suggests that the reaction may not always proceed to completion and that side product formation or purification losses can impact the final yield.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction.- Ensure all starting materials are fully dissolved before proceeding. - Confirm the stoichiometry of reactants. - Extend the reaction time and monitor progress using an appropriate analytical method like TLC or HPLC.
Formation of cyanoguanidine (dicyandiamide) side product.- Ensure a consistently acidic environment throughout the reaction. Add the acid slowly and with vigorous stirring to prevent localized areas of high pH. - Use anhydrous solvents and reagents to prevent potential hydrolysis.
Loss of product during workup and purification.- When inducing recrystallization, ensure the solution is sufficiently cooled and consider adding an anti-solvent like ether slowly to maximize precipitation.[2] - Optimize the recrystallization solvent system to improve recovery.
Presence of Impurities in the Final Product (Confirmed by NMR or HPLC) Unreacted starting materials (pyrazole or cyanamide).- Improve the purification process, for example, by performing a second recrystallization. - Adjust the stoichiometry of the reactants in subsequent reactions to drive the reaction closer to completion.
Presence of cyanoguanidine.- As this impurity is more polar, it can often be removed through careful recrystallization. - In future syntheses, strictly maintain acidic conditions to prevent its formation.
Reaction Mixture is Difficult to Work With (e.g., oily precipitate) Presence of water in the reaction.- Use anhydrous solvents and reagents. A patented method suggests using gaseous hydrogen chloride to avoid aqueous solutions.[3]
Incorrect solvent for precipitation.- Experiment with different anti-solvents to achieve a crystalline solid. Ether is commonly used to induce recrystallization from dioxane.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound in Dioxane/Aqueous HCl

This protocol is adapted from a published laboratory procedure.[2]

Materials:

  • Pyrazole

  • Cyanamide

  • 1,4-Dioxane

  • 4 M Hydrochloric Acid

  • Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrazole (1.0 eq) and cyanamide (1.0 eq) in 1,4-dioxane.

  • To the stirred solution, add 4 M hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture in an ice-water bath.

  • Induce recrystallization by the slow addition of ether.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ether.

  • Dry the product under vacuum to yield this compound.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of the synthesized this compound and identify the presence of potential impurities like cyanoguanidine.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Mobile Phase (Isocratic):

  • A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.

Procedure:

  • Prepare a standard solution of a known concentration of a reference standard of this compound.

  • Prepare a sample solution of the synthesized product at the same concentration.

  • If available, prepare a standard solution of cyanoguanidine to determine its retention time.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Calculate the purity of the sample by comparing the peak area of the main product to the total peak area of all components. A commercial product has been reported with a purity of 99.1% by HPLC.[4]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Pyrazole + Cyanamide in Dioxane add_hcl Add 4M HCl reactants->add_hcl reflux Reflux for 1h add_hcl->reflux cool Cool in Ice Bath reflux->cool precipitate Precipitate with Ether cool->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry Under Vacuum filtrate->dry product Final Product: Pyrazole-1-carboxamidine HCl dry->product hplc HPLC Purity Check product->hplc nmr NMR for Structural Confirmation product->nmr

Caption: Workflow for synthesis, purification, and analysis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_side_product Side Product Formation? check_reaction->check_side_product No solution_reaction Increase reaction time / Monitor completion check_reaction->solution_reaction Yes check_workup Loss During Workup? check_side_product->check_workup No solution_side_product Ensure strict acidic conditions (pH < 7) check_side_product->solution_side_product Yes solution_workup Optimize recrystallization / anti-solvent addition check_workup->solution_workup Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Optimizing reaction conditions (temperature, solvent, base) for "Pyrazole-1-carboxamidine monohydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Pyrazole-1-carboxamidine monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the reaction of pyrazole with cyanamide in the presence of hydrochloric acid. A typical procedure uses 1,4-dioxane as the solvent, with the reaction mixture being refluxed for a set period.[1][2]

Q2: What are the key physical and chemical properties of this compound?

A2: It is typically a white to light yellow crystalline solid with a melting point in the range of 167-170 °C.[1][3][4] It is soluble in water and is stable under normal storage conditions.[5]

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is incompatible with strong oxidizing agents.[5][6]

Q4: What are the primary applications of this compound?

A4: It is a versatile reagent primarily used for the efficient guanylation of primary and secondary aliphatic amines under mild conditions.[1][2][4] This reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals, including antiviral drugs.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction is refluxed for a sufficient amount of time (e.g., at least 1 hour).[1][2] - Consider increasing the reaction temperature. For similar pyrazole carboxamidine syntheses, temperatures between 60°C and 90°C are preferred.[7]
Sub-optimal solvent.- While 1,4-dioxane is commonly used, other ether-based solvents like dimethoxyethane (DME) have been successfully used for related syntheses and could be tested.[1][2][7]
Impure starting materials.- Use high-purity pyrazole and cyanamide.
Product is Difficult to Crystallize Insufficient cooling or improper solvent for crystallization.- Ensure the reaction mixture is thoroughly cooled in an ice-water bath after the reaction is complete.[1][2] - Induce crystallization by adding a non-polar solvent like ether.[1][2]
Product is Contaminated with Side-Products Unwanted side reactions.- While specific side reactions for this synthesis are not extensively documented, pyrazole chemistry can sometimes lead to the formation of isomers. Purification by recrystallization is recommended.
Residual starting materials.- Optimize the stoichiometry of the reactants. - Purify the crude product by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-1-carboxamidine hydrochloride in 1,4-Dioxane

Objective: To synthesize 1H-Pyrazole-1-carboxamidine hydrochloride from pyrazole and cyanamide.

Materials:

  • Pyrazole (1.0 eq)

  • Cyanamide (1.0 eq)

  • 1,4-Dioxane

  • 4 M Hydrochloric acid in 1,4-dioxane (a portion of the total solvent)

  • Ether (for recrystallization)

Procedure:

  • Dissolve pyrazole (1.634 g, 24 mmol) and cyanamide (1 g, 24 mmol) in 1,4-dioxane (24 mL).[1][2]

  • To this solution, add 4 M hydrochloric acid in 1,4-dioxane (6 mL).[1][2]

  • Stir the reaction mixture under reflux conditions for 1 hour.[1][2]

  • After the reaction is complete, cool the mixture in an ice-water bath.[1][2]

  • Induce recrystallization of the product by adding ether.[1][2]

  • Collect the resulting solid by filtration, wash with a small amount of cold ether, and dry under vacuum.

Expected Yield: Approximately 43%.[1][2]

Protocol 2: Synthesis of a Substituted Pyrazole-1-carboxamidine hydrochloride (Illustrative Example)

This protocol is adapted from the synthesis of 3,5-Dimethyl-1H-pyrazole-1-carboxamidine hydrochloride and illustrates alternative conditions.[7]

Objective: To synthesize a substituted pyrazole-1-carboxamidine hydrochloride.

Materials:

  • Substituted Pyrazole (e.g., 3,5-dimethylpyrazole) (1.0 eq)

  • Cyanamide (1.0 eq)

  • Dimethoxyethane (DME)

  • Gaseous hydrogen chloride

Procedure:

  • Dissolve the substituted pyrazole (0.5 mol) and cyanamide (0.5 mol) in dimethoxyethane (330 mL).[7]

  • Heat the solution to 80°C.[7]

  • Introduce gaseous hydrogen chloride into the reaction mixture for approximately 50 minutes.[7]

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Collect the crystalline solid by filtration.

Data Summary

Reaction Conditions for Pyrazole-1-carboxamidine Synthesis
Parameter Condition 1 (Target Compound) Condition 2 (Related Compound)
Starting Pyrazole Pyrazole3,5-Dimethylpyrazole
Solvent 1,4-Dioxane[1][2]Dimethoxyethane[7]
Acid 4 M HCl in Dioxane[1][2]Gaseous HCl[7]
Temperature Reflux[1][2]80°C (Preferred range 60-90°C)[7]
Reaction Time 1 hour[1][2]50 minutes (of HCl addition)[7]
Reported Yield 43%[1][2]Not specified

Visualizations

Logical Workflow for Synthesis Troubleshooting

troubleshooting_workflow start Low or No Yield check_temp Is the reaction temperature optimal? start->check_temp check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp Increase temperature to 60-90°C check_temp->increase_temp No check_solvent Is the solvent appropriate? check_time->check_solvent Yes increase_time Increase reflux time check_time->increase_time No change_solvent Consider alternative ether solvents (e.g., DME) check_solvent->change_solvent No no_change Re-evaluate starting materials check_solvent->no_change Yes end Improved Yield increase_temp->end increase_time->end change_solvent->end

Caption: Troubleshooting workflow for low product yield.

Conceptual Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole Pyrazole product Pyrazole-1-carboxamidine monohydrochloride pyrazole->product + Cyanamide cyanamide Cyanamide cyanamide->product solvent Solvent (1,4-Dioxane or DME) solvent->product acid Acid (HCl) acid->product temp Temperature (Reflux / 60-90°C) temp->product

Caption: Conceptual pathway for the synthesis.

References

How to improve the purity of compounds synthesized using "Pyrazole-1-carboxamidine monohydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when purifying compounds synthesized using "Pyrazole-1-carboxamidine monohydrochloride." Our aim is to help you improve the purity of your target molecules for reliable downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my reaction mixture after using this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from the guanylation reaction. These include:

  • Unreacted Amine: The primary or secondary amine you intended to guanidinylate.

  • Pyrazole: This is the leaving group from the Pyrazole-1-carboxamidine reagent.

  • Excess Reagent: Unreacted this compound may also be present.

  • Side-Reaction Products: Depending on the complexity of your substrate, side reactions can occur, although Pyrazole-1-carboxamidine is known for its high specificity with sterically unhindered amines.[1]

Q2: How do I choose the best purification method for my guanidinylated compound?

A2: The choice depends on the physical properties of your final compound (e.g., polarity, solubility, crystallinity).

  • Recrystallization is the method of choice for crystalline solids and is highly effective for purifying guanidinium salts, which are often crystalline.[2][3]

  • Column Chromatography is a versatile technique suitable for a wide range of compounds, especially those that are non-crystalline ("oils") or when impurities have very similar polarities to the product.[4][5]

  • High-Performance Liquid Chromatography (HPLC) , particularly with mixed-mode columns (combining reversed-phase and ion-exchange), is excellent for both assessing purity and for purification, especially for challenging separations or when very high purity is required.[2][6][7]

Q3: How can I assess the purity of my final compound?

A3: Purity is typically assessed using a combination of chromatographic and spectroscopic methods:

  • HPLC and LC-MS: These are the most reliable methods for quantifying purity. A sharp, single peak in the chromatogram is indicative of high purity. Mass spectrometry confirms the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample and monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities if their signals are distinguishable from the product's signals.[8][9]

Q4: My compound is a hydrochloride salt. How does this affect purification?

A4: The hydrochloride salt form increases the polarity and water solubility of your compound. This is an important consideration for choosing solvents for both recrystallization and chromatography. For recrystallization, you might use polar solvents like water or ethanol.[10] For column chromatography, a more polar eluent system may be required. The salt form makes the guanidinium group strongly cationic, which is ideal for purification using cation-exchange chromatography.[6][11]

Troubleshooting Purification Challenges

Q1: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is too supersaturated or cools too quickly.[2]

  • Solution 1: Slow Down the Cooling Process. Allow the flask to cool gradually to room temperature on the benchtop before moving it to an ice bath. A slower cooling rate promotes the formation of well-defined crystals.[2]

  • Solution 2: Adjust the Solvent System. Add a small amount of the "good" solvent (the one your compound is more soluble in) to the hot mixture to reduce the level of supersaturation.[2]

  • Solution 3: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[10]

  • Solution 4: Scratch the Flask. Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[10]

Q2: My compound is highly polar and soluble in water, making it difficult to isolate with column chromatography on silica gel. What are my options?

A2: Purifying highly polar, water-soluble compounds can be challenging.[12]

  • Solution 1: Use Reversed-Phase Chromatography. Instead of silica, use a C18-functionalized silica column with a mobile phase like water/acetonitrile or water/methanol, often with an additive like formic acid or TFA.

  • Solution 2: Try Ion-Exchange Chromatography. Since guanidines are strongly basic, you can use a cation-exchange resin. Your positively charged compound will bind to the column, allowing neutral or anionic impurities to be washed away. The product is then eluted by changing the pH or increasing the salt concentration of the eluent.[6][13]

  • Solution 3: HILIC Chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds and can be an excellent alternative.[3]

Data Presentation

The following table summarizes common purification techniques and their effectiveness for compounds synthesized using this compound.

Purification MethodTypical Impurities RemovedExpected PurityAdvantagesDisadvantages
Recrystallization Unreacted starting materials, some side products>98%Cost-effective, scalable, yields highly pure crystalline material.[2]Only suitable for solids; can have lower recovery; finding the right solvent can be time-consuming.
Flash Column Chromatography (Silica Gel) Unreacted amine, pyrazole, non-polar byproducts90-98%Widely applicable, good for separating compounds with different polarities.[5]Can be labor-intensive; may not separate compounds with very similar polarities; product may be lost on the column.
Ion-Exchange Chromatography Neutral or anionic impurities, unreacted starting materials>95%Highly specific for charged molecules like guanidinium salts; excellent for removing impurities of different charge states.[6][13]Requires specialized columns/resins; optimization of loading and elution conditions can be complex.
Preparative HPLC Close-eluting isomers, trace impurities>99%Highest resolution purification; excellent for achieving very high purity; automatable.[4]Expensive; limited sample loading capacity; requires specialized equipment.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is a general guideline for purifying a crystalline guanidinium salt.

  • Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot, and an "anti-solvent" in which your compound is poorly soluble even when hot. Common good solvents for guanidinium salts are water, methanol, or ethanol. Common anti-solvents include acetone, ethyl acetate, or diethyl ether.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent and heat the mixture with stirring until the solid completely dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[2]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (or a mixture rich in the anti-solvent) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is a general method for purifying a compound via silica gel chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass chromatography column packed with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the purification and application of your synthesized compounds.

Purification_Troubleshooting_Workflow Purification Troubleshooting Workflow start Crude Product (Post-Synthesis) purity_check Assess Purity (TLC, LC-MS) start->purity_check is_pure Is Purity >95%? purity_check->is_pure is_solid Is Product a Solid? is_pure->is_solid No end Pure Compound is_pure->end Yes recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography (Silica or Reversed-Phase) is_solid->chromatography No (Oil) success_recryst Successful? recrystallize->success_recryst success_recryst->chromatography No success_recryst->end Yes oiling_out Troubleshoot: - Slow cooling - Adjust solvent - Seed crystal success_recryst->oiling_out chromatography->end oiling_out->recrystallize

Caption: A logical workflow for troubleshooting the purification of a synthesized compound.

Recrystallization_Workflow Mixed-Solvent Recrystallization Workflow cluster_steps Experimental Steps dissolve 1. Dissolve Crude Solid in Minimum Hot 'Good' Solvent add_anti 2. Add Hot 'Anti-Solvent' Dropwise to Cloud Point dissolve->add_anti clarify 3. Clarify with a Few Drops of 'Good' Solvent add_anti->clarify cool_slow 4. Cool Slowly to Room Temperature clarify->cool_slow cool_ice 5. Cool in Ice Bath to Maximize Yield cool_slow->cool_ice filtrate 6. Collect Crystals by Vacuum Filtration cool_ice->filtrate wash 7. Wash Crystals with Cold Anti-Solvent filtrate->wash dry 8. Dry Crystals Under Vacuum wash->dry

Caption: Step-by-step experimental workflow for mixed-solvent recrystallization.

Signaling_Pathway Importance of Purity in Biological Assays cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (e.g., FLT3) cdk Cell Cycle Kinase (e.g., CDK4) receptor->cdk Downstream Signaling proliferation Cell Proliferation & Survival cdk->proliferation inhibitor Synthesized Pyrazole Derivative (Inhibitor) inhibitor->receptor Blocks Signal inhibitor->cdk Blocks Cycle impurity Unreacted Amine (Inactive Impurity) explanation Why Purity Matters: - Impurities can dilute the active compound, leading to inaccurate IC50 values. - Impurities might have their own biological activity, causing off-target effects. - Ensures that the observed effect is solely due to the intended molecule.

Caption: Simplified signaling pathway showing why high compound purity is critical for accurate results.

References

Common challenges in the guanylation of sterically hindered amines and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the guanylation of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the guanylation of sterically hindered amines so challenging?

A1: The primary challenge lies in the reduced nucleophilicity and increased steric bulk of the amine. Steric hindrance around the nitrogen atom makes it difficult for the amine to approach and react with the electrophilic carbon of the guanylating reagent. This often leads to slow reaction rates, low yields, or no reaction at all.[1][2]

Q2: My guanylation reaction with a sterically hindered amine is not working or giving very low yields. What are the common causes?

A2: Several factors could be contributing to poor results:

  • Insufficiently reactive guanylating reagent: Standard reagents may not be electrophilic enough to react with a bulky amine.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time play a crucial role and may need to be adjusted for hindered substrates.[1]

  • Inappropriate activating agent or catalyst: The choice of activator or catalyst is critical for promoting the reaction with less reactive amines.[2]

  • Use of protecting groups: The guanidinylating reagent may require protecting groups (like Boc or Cbz) to modulate its reactivity and prevent side reactions. The choice of these groups is important.

Q3: What are some of the most effective guanylating reagents for sterically hindered amines?

A3: For sterically hindered amines, more reactive guanylating agents are generally required. Some of the most effective options include:

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This reagent is highly reactive and capable of guanylating even weakly nucleophilic and sterically hindered amines.[3][4]

  • N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N'-bis(ortho-bromo-Cbz)-S-methylisothiourea: These reagents exhibit enhanced reactivity due to the electron-withdrawing effects of the halogen substituents.[1]

  • Thioureas activated with Mukaiyama's reagent: This combination can be superior for the guanylation of sterically hindered and less reactive amines.[3]

  • Acylcyanamides activated with chlorotrimethylsilane: This generates a reactive N-silylcarbodiimide in situ that can guanylate hindered amines, although longer reaction times may be necessary.[1][5]

Q4: When should I use an activating agent or a catalyst?

A4: Activating agents and catalysts are often essential for successful guanylation of hindered amines.

  • Activating Agents: Reagents like mercury(II) chloride (HgCl₂) or the less toxic cyanuric chloride (TCT) are used to activate thiourea-based guanylating agents, forming a more reactive intermediate.[1][6]

  • Catalysts: Bases like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[1] In some cases, metal catalysts such as lanthanide triflates can be effective, especially for reactions with carbodiimides.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Low Reactivity of Amine Switch to a more powerful guanylating reagent like N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent).[3]
Ineffective Guanylating Agent If using a thiourea-based reagent, ensure an appropriate activating agent (e.g., TCT, HgCl₂) is used.[6]
Suboptimal Reaction Conditions Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC to check for starting material consumption. For some reagents, switching to a less polar solvent like dichloromethane can increase the reaction rate.[3]
Catalyst Inefficiency Add a catalytic amount of DMAP to accelerate the reaction, particularly when using S-methylisothiourea derivatives.[1]
Issue 2: Formation of Side Products
Possible Cause Suggested Solution
Decomposition of Reagents or Products If the reaction is sensitive to prolonged heating, consider using a more reactive reagent that allows for shorter reaction times or lower temperatures.
Reaction with Other Functional Groups Ensure that other nucleophilic functional groups in your substrate are appropriately protected.
Carbodiimide Intermediate Decomposition When using thioureas with an activating agent, competitive decomposition of the carbodiimide intermediate can occur. Optimizing reaction conditions is crucial to minimize this.

Data Presentation

The following table summarizes the yields of guanylation for various sterically hindered amines using different reagents and conditions.

Amine SubstrateGuanylating ReagentActivating Agent/CatalystSolventConditionsYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-triflylguanidine-DichloromethaneRT, 30 minHigh (not specified)[3]
DiisopropylamineN,N'-Di-Boc-thioureaMukaiyama's ReagentDMFNot specified21[2]
AnilineN,N'-Di-Boc-thioureaMukaiyama's ReagentDMFNot specified34[2]
PropylaminePolymer-bound bis(tert-butoxycarbonyl)thiopseudourea-THFRT, 40 h100
PiperidinePolymer-bound bis(tert-butoxycarbonyl)thiopseudourea-THFRT, 40 h100

Experimental Protocols

Protocol 1: General Procedure for Guanylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is effective for a wide range of primary and secondary amines, including those that are sterically hindered or less reactive.[3][7]

Materials:

  • Sterically hindered amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (optional, for very unreactive amines)

  • 2 M aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous dichloromethane.

  • Add the sterically hindered amine (1.1 eq) to the solution at room temperature. For less reactive amines, triethylamine (1.1 eq) can be added.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.

  • Wash the organic layer with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine.

Protocol 2: Guanylation of Amines using TCT-activated N,N'-Di-Boc-thiourea

This method provides an alternative to using heavy-metal activating agents.[6][7]

Materials:

  • Sterically hindered amine

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of thiourea to TCT is recommended.

  • To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.

Visualizations

Troubleshooting Workflow for Low Yield Guanylation

Troubleshooting_Workflow Start Low or No Yield CheckReagent Is the guanylating reagent sufficiently reactive? Start->CheckReagent YesReagent Yes CheckReagent->YesReagent NoReagent No CheckReagent->NoReagent CheckConditions Are the reaction conditions (temperature, time, solvent) optimized? YesReagent->CheckConditions SwitchReagent Switch to a more potent reagent (e.g., Goodman's Reagent) NoReagent->SwitchReagent FinalReview Review literature for specific conditions for your substrate SwitchReagent->FinalReview YesConditions Yes CheckConditions->YesConditions NoConditions No CheckConditions->NoConditions CheckActivation Is an activating agent or catalyst required and used correctly? YesConditions->CheckActivation OptimizeConditions Increase temperature, extend reaction time, or change solvent NoConditions->OptimizeConditions OptimizeConditions->FinalReview YesActivation Yes CheckActivation->YesActivation NoActivation No CheckActivation->NoActivation YesActivation->FinalReview AddActivator Add an appropriate activator (TCT) or catalyst (DMAP) NoActivation->AddActivator AddActivator->FinalReview

Caption: A logical guide to troubleshooting low yields in guanylation reactions.

Decision Pathway for Guanylation Strategy

Guanylation_Strategy Start Select Guanylation Protocol AmineReactivity Assess Amine Reactivity (Nucleophilicity and Steric Hindrance) Start->AmineReactivity HighReactivity High AmineReactivity->HighReactivity Un-hindered LowReactivity Low / Sterically Hindered AmineReactivity->LowReactivity Hindered StandardMethod Use Standard Reagent: N,N'-bis(Boc)-S-methylisothiourea + HgCl₂ or TCT HighReactivity->StandardMethod PotentMethod Use Potent Reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) LowReactivity->PotentMethod AlternativeMethod Alternative for Hindered Amines: Thiourea + Mukaiyama's Reagent LowReactivity->AlternativeMethod FinalProduct Protected Guanidine StandardMethod->FinalProduct PotentMethod->FinalProduct AlternativeMethod->FinalProduct

Caption: A decision tree for selecting a suitable guanylation strategy.

References

"Pyrazole-1-carboxamidine monohydrochloride" stability issues and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and troubleshooting of experiments involving Pyrazole-1-carboxamidine monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable compound under normal laboratory conditions.[1][2] It is typically supplied as a white to light yellow crystalline powder and should maintain its integrity when stored correctly.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Some suppliers also recommend storage under an inert atmosphere at room temperature.[3]

Q3: Is this compound sensitive to anything?

A3: Yes, it is incompatible with strong oxidizing agents.[5] Contact with such agents should be avoided to prevent decomposition. When heated to decomposition, it can emit hazardous fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]

Q4: What is the solubility of this compound?

A4: The compound is soluble in water.[3][4]

Stability and Storage Summary

ParameterRecommendationCitation
Appearance White to light yellow crystalline powder[1][3]
Storage Temperature Room temperature in a cool, dry place[1][3]
Atmosphere Store in a tightly closed container; inert atmosphere is recommended[3][4]
Incompatibilities Strong oxidizing agents[5]
Hazardous Decomposition Upon heating, may produce NOx, CO, CO2, and HCl gas[5]

Troubleshooting Guide for Guanylation Reactions

This compound is a common reagent for the guanylation of primary and secondary amines. Here are some common issues and troubleshooting tips.

Q1: My guanylation reaction is showing low or no yield. What could be the cause?

A1: Several factors can contribute to low reaction yields:

  • Base: An appropriate base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to neutralize the hydrochloride salt and to facilitate the reaction. Ensure the correct stoichiometry of the base is used.

  • Solvent: The choice of solvent can impact the reaction. Dimethylformamide (DMF), acetonitrile, and methanol are commonly used. Ensure the solvent is anhydrous, as the presence of water can lead to hydrolysis of the reagent.

  • Reaction Temperature: Most protocols suggest that the reaction proceeds at room temperature. In some cases, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion, especially with less reactive amines.

  • Steric Hindrance: The reagent is most effective with sterically unhindered primary and secondary aliphatic amines.[1] If your substrate is sterically hindered, the reaction may be sluggish or may not proceed.

Q2: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A2: While specific side products are not extensively documented in the literature for this reagent, potential side reactions in guanylation could include:

  • Over-guanidinylation: If your substrate has multiple amine groups, you might get a mixture of products with varying degrees of guanylation. To control this, you can try using a limiting amount of the guanylating reagent or protecting other amine functionalities.

  • Reaction with other nucleophiles: If your substrate contains other nucleophilic groups (e.g., hydroxyls, thiols), they could potentially react with the guanylating agent, although this is less common. Protecting these groups before the reaction may be necessary.

Q3: The purification of my guanidinylated product is difficult. Any suggestions?

A3: Guanidinylated products are often basic and can have high water solubility, which can make extraction and chromatography challenging.

  • Work-up: A careful aqueous work-up is important. Adjusting the pH can help in separating the product from unreacted starting materials.

  • Chromatography: If using silica gel chromatography, consider using a solvent system with a small amount of a basic modifier like triethylamine or ammonia in your mobile phase to prevent streaking of the basic product on the column. Reversed-phase chromatography (e.g., C18) can also be an effective purification method for polar, basic compounds.

Visualized Workflows

Guanylation_Workflow General Guanylation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Dissolve Amine Substrate in Anhydrous Solvent base Add Base (e.g., DIPEA) to Amine Solution amine->base reagent Dissolve Pyrazole-1-carboxamidine monohydrochloride in Solvent mix Add Reagent Solution to Amine/Base Mixture reagent->mix base->mix stir Stir at Room Temperature (or gentle heating) mix->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up (pH adjustment may be needed) quench->extract purify Purify Product (Chromatography, Recrystallization) extract->purify

Caption: General experimental workflow for a guanylation reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_base Is the correct amount of appropriate base used? start->check_base check_solvent Is the solvent anhydrous and appropriate? check_base->check_solvent Yes adjust_base Adjust base stoichiometry or change base check_base->adjust_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes dry_solvent Use anhydrous solvent check_solvent->dry_solvent No check_sterics Is the amine sterically hindered? check_temp->check_sterics Yes adjust_temp Try gentle heating (e.g., 50°C) check_temp->adjust_temp No modify_substrate Consider substrate modification or alternative method check_sterics->modify_substrate Yes end Improved Yield check_sterics->end No adjust_base->end dry_solvent->end adjust_temp->end modify_substrate->end

Caption: Troubleshooting logic for low-yield guanylation reactions.

References

Impact of substrate quality on "Pyrazole-1-carboxamidine monohydrochloride" reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of substrate quality on reaction outcomes when using Pyrazole-1-carboxamidine monohydrochloride for guanylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a highly effective and specific reagent used for the guanylation of primary and secondary amines.[1][2][3] Its main advantage lies in its ability to facilitate this transformation under mild conditions, which is particularly beneficial for substrates with sensitive functional groups.[4]

Q2: What is the typical purity of commercially available this compound?

Reputable suppliers typically provide this compound with a purity of over 99%.[1][2] It is crucial to use a high-purity reagent to ensure reproducible results and minimize side reactions.

Q3: Can this reagent be used with sterically hindered amines or anilines?

Yes, sterically hindered amines and anilines are generally competent nucleophiles for this reaction. However, they may require extended reaction times to achieve a good yield.[5]

Q4: What are the most common causes of low yield in guanylation reactions with this reagent?

Low yields can often be attributed to suboptimal reaction conditions, but a primary factor to investigate is the quality and purity of the amine substrate. Impurities in the amine can lead to side reactions, consuming the reagent and reducing the yield of the desired product. Incomplete reactions due to insufficient reaction time, especially with less reactive amines, can also be a cause.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Poor Substrate Quality 1. Assess Amine Purity: Use techniques like NMR or GC-MS to determine the purity of your amine substrate.Impurities can compete in the reaction, leading to byproducts and consuming the guanylating reagent.
2. Purify the Amine: If impurities are detected, purify the amine using an appropriate method such as distillation, recrystallization, or column chromatography.[6]A purer substrate will lead to a cleaner reaction and a higher yield of the desired guanidine.
Sub-optimal Reaction Conditions 1. Increase Reaction Time: For sterically hindered or less reactive amines, extend the reaction time and monitor progress by TLC or LC-MS.[5]Some substrates require more time for the reaction to go to completion.
2. Optimize Temperature: While the reaction is typically run at room temperature, gentle heating may be necessary for less reactive substrates.Increasing the temperature can enhance the reaction rate.
Reagent Degradation 1. Use Fresh Reagent: Ensure that the this compound has been stored properly and is not degraded.The reagent's effectiveness can diminish over time if not stored under appropriate conditions (cool, dry place).
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Step Rationale
Presence of Reactive Impurities in the Amine Substrate 1. Identify Impurities: Characterize the impurities in your amine starting material.Knowing the structure of the impurities can help predict potential side reactions. Common impurities can include other amines, residual starting materials from the amine synthesis, or solvents.
2. Selective Purification: Employ a purification strategy that specifically removes the problematic impurities.For example, an acid wash can remove basic impurities.
Reaction with Residual Solvents 1. Remove Residual Solvents: Ensure the amine substrate is free of residual solvents from its preparation or purification.Solvents with reactive functional groups (e.g., alcohols) can react with the guanylating agent.

Data Presentation

The following table provides an illustrative summary of how amine substrate purity can impact the yield of the guanylation reaction. Note that actual yields may vary depending on the specific substrate and reaction conditions.

Amine Substrate PurityPotential ImpuritiesExpected Reaction OutcomeEstimated Yield Range
>99%Trace amounts of non-reactive solventsClean reaction with minimal side products85-95%
95-99%Other amines, residual starting materialsNoticeable side products, requiring purification60-85%
90-95%Significant levels of reactive impuritiesComplex reaction mixture, difficult purification40-60%
<90%High levels of various impuritiesLow conversion to the desired product, major side reactions<40%

Experimental Protocols

Protocol 1: General Procedure for Guanylation of a Primary Amine
  • Preparation: In a clean, dry flask, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., DMF, CH3CN, or CH2Cl2).

  • Addition of Reagent: Add this compound (1.05 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. For less reactive or sterically hindered amines, the reaction may be gently heated (e.g., to 40-50 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Protocol 2: Purification of a Primary Amine Substrate by Acid-Base Extraction
  • Dissolution: Dissolve the impure amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 6M NaOH) until the amine precipitates or forms a separate layer.

  • Extraction: Extract the free amine with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.

Visualizations

troubleshooting_workflow start Low Reaction Yield check_purity Assess Substrate Purity (NMR, GC-MS) start->check_purity is_pure Is Purity >99%? check_purity->is_pure purify Purify Amine Substrate is_pure->purify No optimize Optimize Reaction Conditions (Time, Temp) is_pure->optimize Yes purify->check_purity reagent Check Reagent Quality optimize->reagent success High Yield Achieved reagent->success

Caption: Troubleshooting workflow for low reaction yield.

logical_relationship sub_quality Substrate Quality impurities Presence of Impurities sub_quality->impurities reactivity Substrate Reactivity sub_quality->reactivity side_reactions Side Reactions impurities->side_reactions yield Reaction Yield reactivity->yield purity Product Purity side_reactions->yield decreases side_reactions->purity decreases

References

Technical Support Center: Strategies to Prevent Over-Guanidinylation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of over-guanidinylated byproducts during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is over-guanidinylation and what are its common causes?

A1: Over-guanidinylation is an undesired side reaction where one or more guanidinyl groups are added to unintended nucleophilic sites on a molecule. This leads to the formation of impurities that can be difficult to separate from the desired product. The primary causes include:

  • Inadequate Protection Strategy: The presence of unprotected nucleophilic functional groups, such as the ε-amino group of lysine or the N-terminus of a peptide, can lead to unwanted reactions.[1][2]

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, or the use of overly reactive guanidinylating agents can decrease selectivity and promote side reactions.[3]

  • Incorrect Stoichiometry: A large excess of the guanidinylating reagent can drive the reaction towards modifying weaker nucleophiles.

  • Inappropriate pH: The reactivity of both the target amine and potential side-reactants is highly dependent on pH. Failure to control pH can lead to a loss of selectivity.[4]

Q2: How can I selectively guanidinylate a target primary amine without modifying other nucleophilic side chains like lysine?

A2: The most effective strategy is to use an orthogonal protection scheme.[1][5] This involves using protecting groups that can be removed under different chemical conditions, allowing you to deprotect and modify specific sites selectively. For example, in Fmoc-based solid-phase peptide synthesis (SPPS), the Nα-amino group is temporarily protected with Fmoc (removed by a base like piperidine), while lysine side chains can be protected with groups like Dde or ivDde, which are stable to piperidine but can be removed with hydrazine.[1][6][7] This allows for the selective deprotection and guanidinylation of the lysine side chain after the peptide backbone is fully assembled.

Q3: I am working with a peptide containing arginine. How do I prevent modification of its existing guanidinium group?

A3: The guanidinium group of arginine has a very high pKa (around 12.5-13.2), meaning it is protonated and positively charged under most reaction conditions (pH < 12).[4] This positive charge makes it non-nucleophilic and thus unreactive towards electrophilic guanidinylating reagents. To prevent its modification, ensure your reaction is performed at a pH well below 12. For instance, conducting a reaction at a pH of 10-11 will deprotonate a target α-amino group (pKa ~9.1), making it reactive, while the arginine side chain remains safely protonated and unreactive.[4]

Q4: My reaction is still producing byproducts even with protecting groups. What reaction parameters should I optimize?

A4: If side reactions persist, fine-tuning your reaction conditions is crucial. Consider the following:

  • Guanidinylating Reagent: Select a reagent with appropriate reactivity. Highly potent agents like N,N'-Di-Boc-N''-triflylguanidine are effective for weakly nucleophilic amines but may be too reactive for other substrates.[3] Milder reagents like N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine offer greater control.[3][6]

  • Base Selection: When using coupling reagents like HATU, which can themselves cause unwanted guanidinylation, the choice of base is critical. Highly nucleophilic amines can attack the coupling reagent directly.[8][9] Using sterically hindered, weaker bases can minimize these side reactions.[8] For standard guanidinylation, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used.[6]

  • Temperature and Time: Most guanidinylation reactions proceed efficiently at room temperature.[3][6] Avoid heating unless necessary. Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop it as soon as the starting material is consumed, preventing the formation of time-dependent byproducts.[3][6]

Q5: What are the best methods for detecting and removing over-guanidinylated byproducts?

A5: A combination of analytical and purification techniques is required.

  • Detection and Analysis: LC-MS is the primary tool for detecting byproducts by identifying their molecular weights.[10] High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the desired product versus impurities.[11] For complete structural confirmation of a byproduct, Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

  • Purification: Column chromatography is a standard method for purifying reaction mixtures.[3][12] For challenging separations of products with similar polarities, semi-preparative or preparative HPLC is often the most effective technique.[6] Other methods like crystallization, recrystallization, and trituration can also be effective for removing impurities if the product is a solid.[13]

Troubleshooting Guide

Symptom Observed Potential Cause Recommended Solution(s)
Multiple products with higher mass on LC-MS Over-guanidinylation on unintended sites.1. Review your orthogonal protection strategy to ensure all nucleophilic side chains are adequately protected.[1][5] 2. Reduce the equivalents of the guanidinylating reagent to 1.1-1.5 eq. 3. Monitor the reaction and stop it immediately upon completion.[3]
Guanidinylation of amine occurs during HATU/HBTU amide coupling The substrate amine is highly nucleophilic and attacks the coupling reagent instead of the activated acid.[8]1. Switch from a strong, non-nucleophilic base (like DIPEA) to a weaker, more sterically hindered base (like 2,6-lutidine).[8] 2. Lower the reaction temperature to 0 °C or below.
Low yield of the desired product Incomplete reaction or competing side reactions.1. Verify the quality and reactivity of the guanidinylating reagent. 2. Optimize the solvent and base used in the reaction.[3][6] 3. Consider a more powerful guanidinylating agent if the target amine is weakly nucleophilic.[3]
Difficulty purifying product from byproducts The byproducts have very similar physicochemical properties (e.g., polarity) to the desired compound.1. Optimize the purification method, such as using a shallower gradient in reversed-phase HPLC.[14] 2. If applicable, attempt to crystallize the desired product from the mixture.[13] 3. Consider converting the product to a salt to alter its solubility and chromatographic behavior.[14]

Quantitative Data Summary

Table 1: Comparison of Common Boc-Protected Guanidinylating Reagents

Reagent NameTypical Application
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine A highly reactive and efficient reagent for a wide range of primary and secondary amines under mild conditions.[3][6]
N,N'-Di-Boc-N''-triflylguanidine A powerful agent capable of reacting with even weakly nucleophilic amines.[3][15]
N,N'-Di-Boc-thiourea Used with an activating agent (e.g., Mukaiyama's reagent, HgCl₂, TCT) to form a reactive intermediate for guanidinylation.[3][15]

Table 2: Key Orthogonal Protecting Group Deprotection Conditions

Protecting GroupProtected FunctionalityDeprotection Reagent/ConditionStability
Fmoc Nα-amino group20% Piperidine in DMF[1]Acid-labile
Boc Nα-amino groupStrong acid (e.g., TFA)[2]Base-labile
tBu (tert-Butyl) Side chains (Asp, Glu, Tyr)Strong acid (e.g., TFA)[2]Base-labile
Bzl (Benzyl) Side chains (Asp, Glu, Tyr)Stronger acid (e.g., HF)Base-labile
Dde / ivDde Side chain (Lys, Orn)2% Hydrazine in DMF[6][7]Stable to acid and piperidine

Experimental Protocols

Protocol 1: General Guanidinylation of a Primary Amine using N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine

  • Reaction Setup: In a suitable flask, dissolve the primary amine substrate (1.0 mmol) in an appropriate solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5-10 mL).[3][6]

  • Reagent Addition: Add N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equivalents).[3] If the substrate is an amine salt, add a non-nucleophilic base like DIPEA (1.1-1.5 equivalents).[6]

  • Reaction: Stir the mixture at room temperature.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).[3][6]

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Perform a standard aqueous work-up if necessary (e.g., extraction with ethyl acetate and washing with brine).

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N,N'-di-Boc-protected guanidine product.[3][12]

Protocol 2: Selective On-Resin Deprotection of a Dde Group

  • Resin Preparation: Place the fully assembled peptide-resin, with the N-terminus still Fmoc-protected, in a reaction vessel. Wash the resin thoroughly with DMF (3 x 1 min).[1]

  • Dde Deprotection: Prepare a solution of 2% hydrazine monohydrate in DMF.[6][7]

  • Treatment: Add the hydrazine solution to the resin and agitate the mixture at room temperature. Drain the solution after 3-5 minutes. Repeat this treatment 2-3 more times to ensure complete removal.[7]

  • Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of hydrazine before proceeding with the subsequent guanidinylation step.[6]

Visual Guides

Troubleshooting_Workflow start Over-guanidinylation Observed (e.g., via LC-MS) q1 Are all non-target nucleophiles protected? start->q1 s1 Implement/Correct Orthogonal Protection Strategy q1->s1 No q2 Is the guanidinylating reagent too reactive? q1->q2 Yes s1->q2 s2 Switch to a milder reagent (e.g., from triflylguanidine to a pyrazole-carboxamidine) q2->s2 Yes q3 Are reaction conditions optimized? q2->q3 No s2->q3 s3 1. Reduce reagent to 1.1-1.5 eq. 2. Run at Room Temp or 0°C. 3. Monitor closely to avoid prolonged reaction time. q3->s3 No end Purify product via HPLC or Column Chromatography q3->end Yes s3->end

Caption: Troubleshooting workflow for addressing over-guanidinylation.

Orthogonal_Protection cluster_0 Peptide Synthesis Cycle cluster_1 Side-Chain Modification cluster_2 Final Cleavage start Start with Resin-AA(1)-SideChain(P) deprotect_fmoc 1. Deprotect N-terminus (20% Piperidine/DMF) start->deprotect_fmoc couple 2. Couple next Fmoc-AA(n)-SideChain(P) deprotect_fmoc->couple repeat Repeat n times couple->repeat repeat->deprotect_fmoc full_peptide Fully Assembled Peptide Fmoc-AA(n)...Lys(Dde)...AA(1)-Resin repeat->full_peptide deprotect_dde 3. Selectively Deprotect Lysine (2% Hydrazine/DMF) full_peptide->deprotect_dde guanidinylate 4. Guanidinylate free ε-amino group deprotect_dde->guanidinylate final_deprotect 5. Global Deprotection & Cleavage (TFA Cocktail) guanidinylate->final_deprotect

Caption: Orthogonal strategy for selective side-chain guanidinylation.

Reaction_Pathway reactants Target Amine (R-NH2) + Guanidinylating Reagent desired_product Desired Product (R-NH-Guanidine) reactants->desired_product Desired Pathway side_product Over-guanidinylated Byproduct (e.g., from unprotected Lysine) reactants->side_product Side Reaction conditions Optimized Conditions: - Orthogonal Protection - Controlled pH - Mild Reagents conditions->reactants

Caption: Desired reaction pathway versus potential side reaction.

References

Analytical techniques for monitoring the progress of "Pyrazole-1-carboxamidine monohydrochloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrazole-1-carboxamidine Monohydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques for reaction monitoring and to offer solutions for common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of the guanylation of pyrazole to form this compound?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

Q2: How can I use HPLC to quantify the formation of my product?

A2: By using a Reverse-Phase HPLC (RP-HPLC) method, you can separate the starting material (pyrazole), the product (this compound), and any significant impurities. By creating a calibration curve with a known standard of the product, you can quantify its formation over time.

Q3: What key signals should I monitor in ¹H NMR to track the reaction progress?

A3: You should monitor the disappearance of the pyrazole N-H proton signal and the appearance of new signals corresponding to the protons on the pyrazole ring and the carboxamidine group of the product. The chemical shifts of the pyrazole protons will change upon substitution at the N1 position.

Q4: Can LC-MS be used for more than just confirming the product's mass?

A4: Yes, LC-MS is a powerful tool for reaction monitoring. It can be used to identify the formation of side products and intermediates by analyzing their mass-to-charge ratios. When coupled with a quantitative detector, it can also be used to track the concentration of reactants and products.

Q5: I am observing an incomplete reaction. What are the likely causes?

A5: Incomplete reactions can be due to several factors including insufficient reaction time or temperature, poor quality of reagents (especially the guanylating agent), or improper pH of the reaction medium.

Q6: What are common side products in the synthesis of this compound?

A6: Common side products can include the formation of regioisomers if a substituted pyrazole is used, or byproducts from the decomposition of the guanylating agent. If cyanamide is used as the guanylating agent, dimerization or trimerization of cyanamide (forming dicyandiamide or melamine) can occur under certain conditions.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor Reagent Quality Ensure the pyrazole is pure and the guanylating agent (e.g., cyanamide) has not degraded. Use freshly opened or properly stored reagents.
Incorrect Reaction Temperature Optimize the reaction temperature. Some guanylation reactions require specific temperature ranges to proceed efficiently.
Suboptimal pH The pH of the reaction can be critical. For guanylation with cyanamide, the reaction is often acid-catalyzed. Ensure the appropriate acidic conditions are met.
Insufficient Reaction Time Monitor the reaction over a longer period to ensure it has gone to completion.
Issue 2: Presence of Significant Impurities
Possible Cause Suggested Solution
Side Reactions Optimize reaction conditions (temperature, solvent, pH) to minimize the formation of side products.[1]
Decomposition of Product The product may be unstable under the reaction or workup conditions. Consider a milder workup procedure or purification method.
Impure Starting Materials Purify the starting materials before use.

Experimental Protocols

Protocol 1: RP-HPLC Method for Reaction Monitoring

This protocol outlines a general method for monitoring the conversion of pyrazole to this compound.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Column Temperature 30°C

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a suitable reagent).

  • Dilute the aliquot with the mobile phase to a suitable concentration.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Monitor the disappearance of the pyrazole peak and the appearance of the product peak.

  • Quantify the product by comparing its peak area to a calibration curve generated from the standard solution.

Protocol 2: ¹H NMR for In-situ Reaction Monitoring

This protocol describes how to monitor the reaction in an NMR tube.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, D₂O with acid)
Internal Standard A stable compound with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).[2]
Temperature Set to the desired reaction temperature.

Procedure:

  • In an NMR tube, dissolve the pyrazole starting material and the internal standard in the deuterated solvent.

  • Acquire a baseline ¹H NMR spectrum.

  • Add the guanylating agent to initiate the reaction.

  • Acquire ¹H NMR spectra at regular intervals.

  • Process the spectra and integrate the signals of the starting material, product, and internal standard.

  • Calculate the relative concentrations of the reactant and product over time by comparing their integral values to that of the internal standard.

Expected ¹H NMR Spectral Changes:

Compound Key Protons Expected Chemical Shift (ppm) - Approximate Observation During Reaction
Pyrazole N-H> 12 (broad)Signal disappears
C3-H, C5-H~7.6Signal shifts and may split differently
C4-H~6.3Signal shifts
Pyrazole-1-carboxamidine Pyrazole C3-H, C5-HShifted from starting material positionsSignals appear and increase in intensity
Pyrazole C4-HShifted from starting material positionSignal appears and increases in intensity
Amidine N-H7-9 (broad)Signals appear and increase in intensity
Protocol 3: LC-MS/MS Method for Product Confirmation and Impurity Profiling

This protocol provides a starting point for developing an LC-MS/MS method.

Parameter Condition
LC System UHPLC system
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized based on the separation of reactants, products, and expected impurities.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pyrazole-1-carboxamidine: Precursor ion (m/z) of the protonated molecule to a characteristic product ion.
Pyrazole: Precursor ion (m/z) of the protonated molecule to a characteristic product ion.

Procedure:

  • Tune the mass spectrometer for the precursor and product ions of both pyrazole and this compound using standard solutions.

  • Develop an LC gradient that provides good separation of the compounds of interest.

  • Prepare reaction samples as described in the HPLC protocol.

  • Inject the samples into the LC-MS/MS system.

  • Monitor the selected reaction monitoring (MRM) transitions to track the formation of the product and the consumption of the starting material.

  • Analyze the full scan data to identify the masses of any potential impurities.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Start Start Reaction (Pyrazole + Guanylating Agent) ReactionMixture Reaction in Progress Start->ReactionMixture TakeAliquot Take Aliquot ReactionMixture->TakeAliquot Quench Quench Reaction TakeAliquot->Quench HPLC HPLC Analysis Quench->HPLC NMR NMR Analysis Quench->NMR LCMS LC-MS Analysis Quench->LCMS Quantification Quantify Product & Starting Material HPLC->Quantification NMR->Quantification LCMS->Quantification Impurity Identify Impurities LCMS->Impurity

Caption: Experimental workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic cluster_reagents Reagent Check cluster_conditions Condition Check cluster_analysis Analysis Check Start Low/No Product Yield ReagentPurity Check Purity of Starting Materials Start->ReagentPurity ReagentActivity Verify Activity of Guanylating Agent Start->ReagentActivity CheckTemp Optimize Temperature Start->CheckTemp CheckTime Increase Reaction Time Start->CheckTime CheckpH Verify/Adjust pH Start->CheckpH SideProducts Analyze for Side Products (LC-MS, NMR) ReagentPurity->SideProducts CheckTemp->SideProducts CheckpH->SideProducts ProductStability Check Product Stability under Reaction Conditions SideProducts->ProductStability

References

Technical Support Center: Purification Strategies for Removing Unreacted Pyrazole-1-carboxamidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Pyrazole-1-carboxamidine monohydrochloride from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

A1: this compound is a highly polar, water-soluble solid. It contains a guanidinium group, which is a very strong base and exists as a protonated, positively charged species in acidic, neutral, and even moderately basic solutions.[1][2][3] This high pKa of the guanidinium group (around 13.8) is a critical factor to consider when developing purification strategies.[1][2]

Q2: I have a non-polar to moderately polar organic product. What is the simplest method to remove the bulk of unreacted this compound?

A2: A simple aqueous wash (liquid-liquid extraction) is often the most effective initial step. Due to its high water solubility, the unreacted this compound will preferentially partition into the aqueous phase, while your less polar product remains in the organic phase.

Q3: My product has some water solubility. Will an aqueous wash still be effective?

A3: If your product has some water solubility, multiple extractions with a saturated brine solution can be more effective than using pure water. The high salt concentration in brine reduces the solubility of organic compounds in the aqueous layer, thus minimizing the loss of your product while still effectively removing the highly soluble this compound.

Q4: Can I use acid-base extraction to remove this compound?

A4: Yes, acid-base extraction is a powerful technique for this separation. Because the guanidinium group is strongly basic, the molecule will be protonated and highly water-soluble under acidic and neutral conditions. If your product is not basic, you can perform an aqueous wash to remove the hydrochloride salt. If your product is also a basic compound, you may need to consider other purification methods or carefully select pH conditions for selective extraction, though this can be challenging due to the very high pKa of the guanidinium group.

Q5: Is recrystallization a viable method for removing this impurity?

A5: Recrystallization can be effective, particularly if there is a significant difference in solubility between your product and this compound in a given solvent system. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which your product is soluble but the impurity has lower solubility, and then allowing your product to crystallize upon cooling. Alternatively, a solvent system where the impurity is highly soluble and your product is sparingly soluble can be used to wash the crude solid.

Q6: What chromatographic techniques are suitable for this separation?

A6: For non-polar to moderately polar products, normal-phase column chromatography on silica gel can be effective. The highly polar this compound will have a very strong affinity for the silica and will either not elute or require a very polar mobile phase. For more polar products, reversed-phase chromatography can be used, where the polar impurity will elute very early. In challenging separations involving multiple polar components, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can offer superior selectivity.[4][5][6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Product is contaminated with this compound after aqueous extraction. Insufficient volume of aqueous phase used.Increase the volume of the aqueous wash and/or the number of extractions.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Significant loss of desired product during aqueous extraction. Product has moderate to high water solubility.Use a saturated brine solution for the extraction instead of deionized water. Perform multiple smaller volume extractions rather than one large volume extraction.
Recrystallization is ineffective at removing the impurity. Inappropriate solvent system chosen.Screen a variety of solvents with different polarities. Consider a two-solvent recrystallization system.
Co-crystallization of the product and impurity.Try a different recrystallization solvent or switch to a different purification technique like chromatography.
Impurity co-elutes with the product during column chromatography. Inappropriate stationary or mobile phase.For normal phase, try adding a small amount of a basic modifier like triethylamine to the mobile phase to reduce tailing of the impurity. For reversed-phase, adjust the pH of the mobile phase. Consider using a mixed-mode chromatography column for enhanced selectivity.[4][5][6][7]

Data Presentation

Table 1: Comparison of Purification Strategies

Purification Method Typical Purity Achieved Expected Yield Throughput Advantages Disadvantages
Aqueous Extraction >95% (for non-polar products)80-95%HighSimple, fast, and cost-effective for initial bulk removal.May not be effective for polar products; potential for product loss if it has water solubility.
Recrystallization >98%60-90%Medium to HighCan be highly effective for achieving high purity; scalable.Requires finding a suitable solvent system; potential for product loss in the mother liquor.
Normal-Phase Chromatography >99%70-90%Low to MediumHigh resolution for separating compounds with different polarities.Can be time-consuming and requires significant solvent volumes.
Reversed-Phase Chromatography >99%70-90%Low to MediumEffective for polar compounds; compatible with mass spectrometry.May require method development to achieve optimal separation.
Mixed-Mode Chromatography >99.5%60-85%LowExcellent selectivity for separating polar and ionic compounds.[4][5][6][7]Requires specialized columns and more complex method development.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Non-Polar to Moderately Polar Products

Objective: To remove the bulk of unreacted this compound from a reaction mixture containing a less polar product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Deionized water or saturated brine solution.

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of deionized water (or saturated brine solution) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The aqueous layer will contain the dissolved this compound.

  • Drain the lower aqueous layer.

  • Repeat the washing step (steps 3-6) two more times with fresh deionized water or brine.

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

Objective: To purify the desired product from unreacted this compound by crystallization.

Materials:

  • Crude product.

  • A suitable recrystallization solvent or solvent pair (determined by solubility tests).

  • Erlenmeyer flask.

  • Hot plate.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the product completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction start_extraction Crude Reaction Mixture in Organic Solvent add_water Add Water/Brine start_extraction->add_water separate_layers Separate Layers add_water->separate_layers aqueous_layer Aqueous Layer (Contains Impurity) separate_layers->aqueous_layer organic_layer Organic Layer (Contains Product) separate_layers->organic_layer dry_organic Dry Organic Layer organic_layer->dry_organic evaporate Evaporate Solvent dry_organic->evaporate purified_product_ext Purified Product evaporate->purified_product_ext

Caption: Workflow for removing this compound via liquid-liquid extraction.

recrystallization_workflow cluster_recrystallization Recrystallization start_recrystallization Crude Product dissolve Dissolve in Hot Solvent start_recrystallization->dissolve cool Cool Slowly dissolve->cool crystallize Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter mother_liquor Mother Liquor (Contains Impurity) filter->mother_liquor crystals Wash and Dry Crystals filter->crystals purified_product_rec Purified Product crystals->purified_product_rec

Caption: General workflow for purification by recrystallization.

References

Validation & Comparative

A Comparative Review of Guanylating Agents: Pyrazole-1-carboxamidine Monohydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of the guanidinium group is a pivotal step in the synthesis of a vast array of biologically active molecules. The choice of guanylating agent is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of Pyrazole-1-carboxamidine monohydrochloride with other common guanylating agents, supported by experimental data and detailed protocols to inform reagent selection for specific synthetic challenges.

The guanidinium group, with its inherent basicity and ability to form strong hydrogen bonds, is a key pharmacophore in numerous natural products and pharmaceuticals.[1][2] this compound has emerged as a stable and versatile reagent for the efficient and chemically specific guanylation of primary and secondary aliphatic amines under mild conditions.[3] However, a range of other reagents, each with distinct advantages and disadvantages, are also widely employed in organic synthesis. This comparison will delve into the performance of pyrazole-carboxamidines, triflylguanidines, isoureas/isothioureas, and uronium/aminium salts.

Performance Overview of Common Guanylating Agents

The efficiency of a guanylation reaction is highly dependent on the reagent, the amine substrate, and the reaction conditions. The following table provides a general comparison of the most common classes of guanylating agents.

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Pyrazole-carboxamidines 1H-Pyrazole-1-carboxamidine monohydrochloride; N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild reaction conditions, stable and easy to handle reagents.[1][4]Slower reaction times compared to more reactive agents like triflylguanidines.[1]
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman’s Reagent)High reactivity, excellent yields, and a broad substrate scope, including unreactive aromatic amines.[1][2]Higher cost and the necessity of a deprotection step for Boc-protected products.[1]
Isoureas/Isothioureas O-Methylisourea; N,N'-di-Boc-S-methylisothioureaCost-effective and highly efficient in specific applications such as proteomics.[1][5]Can necessitate harsh reaction conditions (high pH/temperature) and may lead to side products.[1]
Uronium/Aminium Salts HATU, HBTUReadily available and effective for some nucleophiles.Guanidinylation is often an unintended side reaction during amide coupling, which can lead to complex product mixtures.[1][6]

Quantitative Efficiency Comparison

The following tables present quantitative yield data from various studies to allow for a direct comparison of reagent performance across different amine substrates.

Table 1: Guanylation of Primary Amines
Guanylating AgentSubstrate (Primary Amine)Reaction TimeYield (%)
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary aminesNot Specified>90%[2]
N,N'-Di-Boc-N''-triflylguanidineBenzylamine30 min95%[2][7]
Polymer-bound bis(tert-butoxycarbonyl)thiopseudoureaPropylamine40 h100%
Table 2: Guanylation of Secondary Amines
Guanylating AgentSubstrate (Secondary Amine)Reaction TimeYield (%)
N,N'-Di-Boc-N''-triflylguanidineSecondary aminesNot SpecifiedHigh[2]
Polymer-bound bis(tert-butoxycarbonyl)thiopseudoureaPiperidine40 h100%

Experimental Protocols

Detailed and reproducible protocols are essential for achieving high efficiency in guanylation reactions.

Protocol 1: Guanylation of a Primary Amine using 1H-Pyrazole-1-carboxamidine Monohydrochloride

This protocol is adapted for a generic primary aliphatic amine.

Materials:

  • 1H-Pyrazole-1-carboxamidine monohydrochloride

  • Primary aliphatic amine

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the primary aliphatic amine in DMF, add an equimolar amount of DIEA or TEA.

  • Add an equimolar amount of 1H-Pyrazole-1-carboxamidine monohydrochloride to the mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography. For surfactant-like guanidine salts, a workup involving precipitation with ether may be employed to isolate the product.[8]

Protocol 2: Guanylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted for a generic primary amine.[9]

Materials:

  • N,N′-Di-Boc-N′′-triflylguanidine

  • Primary amine (e.g., benzylamine)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2 M aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N′-Di-Boc-N′′-triflylguanidine in anhydrous CH₂Cl₂.

  • To the stirred solution at room temperature, add the primary amine in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.

  • Back-extract each aqueous layer with CH₂Cl₂.

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N,N′-di-Boc-protected guanidine.[10]

Protocol 3: Guanylation of a Peptide using O-Methylisourea

This protocol is designed for the conversion of lysine residues to homoarginine in peptide samples for mass spectrometry analysis.[1]

Materials:

  • Dried peptide sample

  • Guanidinylation buffer (e.g., 0.5 M O-methylisourea, pH 10.5-11)

  • Ammonium hydroxide (for pH adjustment)

  • Formic acid

Procedure:

  • Dissolve the dried peptide sample in the guanidinylation buffer.

  • Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.

  • Incubate the reaction mixture at 37-65°C for 20-60 minutes.

  • Stop the reaction by acidification with formic acid.

  • Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.

Protocol 4: Guanidinylation of Anilines using HATU

This protocol describes the guanylation of anilines, which can be an undesirable side reaction during amide coupling.[1]

Materials:

  • Aniline substrate

  • HATU

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a stirred solution of the aniline in anhydrous ACN, add TEA.

  • Add HATU to the mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by GC-FID or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.

Visualizing the Guanidinylation Process

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes.

Guanidine_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine Primary or Secondary Amine Reaction_Vessel Solvent + Base (e.g., DMF, DIEA) Amine->Reaction_Vessel Guanylating_Agent Guanylating Agent (e.g., Pyrazole-1-carboxamidine) Guanylating_Agent->Reaction_Vessel Workup Solvent Removal & Aqueous Workup Reaction_Vessel->Workup Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography or Crystallization Workup->Purification Guanidine Substituted Guanidine Purification->Guanidine

Caption: General workflow for the synthesis of guanidines.

Triflylguanidine_Pathway reagent N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) intermediate {Tetrahedral Intermediate} reagent->intermediate Nucleophilic Attack amine Primary/Secondary Amine R-NH₂ or R₂NH amine->intermediate product N,N'-Di-Boc-protected Guanidine intermediate->product Triflate Leaving Group Departure deprotection {Acidic Deprotection | (e.g., TFA)} product->deprotection final_product Final Guanidine Product deprotection->final_product Boc Removal

Caption: Reaction pathway for N,N′-Di-Boc-N′′-triflylguanidine.

References

A Head-to-Head Comparison: Pyrazole-1-carboxamidine Monohydrochloride versus S-methylisothiourea for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of nitric oxide synthase (NOS) inhibitors, the choice of agent is critical. This guide provides an objective comparison of two prominent inhibitors, Pyrazole-1-carboxamidine monohydrochloride (PCA) and S-methylisothiourea (SMT), focusing on their performance, selectivity, and supporting experimental data to inform your research decisions.

Both PCA and SMT are potent inhibitors of nitric oxide synthase, the enzyme responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. However, their efficacy and selectivity against the three main NOS isoforms—inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS)—differ significantly. These differences are crucial for targeting specific pathways in drug development and experimental research.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of PCA and SMT against the different NOS isoforms is a key determinant of their utility. The following table summarizes the available quantitative data.

CompoundTarget IsoformIC50 / PotencySelectivity Profile
Pyrazole-1-carboxamidine HCl (PCA) iNOS0.2 µM[1][2]Non-selective; potent inhibitor of all three isoforms.[1][2]
eNOS0.2 µM[1][2]
nNOS0.2 µM[1][2]
S-methylisothiourea (SMT) iNOSPotent inhibitor; 8-24 times more potent than NG-methyl-L-arginine.[3]Relatively selective for iNOS.[3]
eNOSEquipotent with NG-methyl-L-arginine.[3]Less potent against eNOS compared to iNOS.
nNOSData on purified nNOS is less defined in direct comparisons.Generally considered more selective for iNOS over constitutive isoforms (eNOS and nNOS).

Advantages of this compound:

Based on the available data, PCA emerges as a highly potent, albeit non-selective, inhibitor of all NOS isoforms.[1][2] This broad-spectrum inhibition can be advantageous in experimental models where a global reduction in nitric oxide production is desired to elucidate the overall role of NOS activity. Its consistent low micromolar IC50 value across all isoforms makes it a reliable tool for inducing a strong and predictable pan-NOS inhibition.

Advantages of S-methylisothiourea:

In contrast, SMT offers a degree of selectivity towards the inducible isoform, iNOS.[3] This characteristic is particularly valuable in studies focused on the pathological roles of iNOS, such as in inflammation and sepsis, where minimizing interference with the physiological functions of eNOS (e.g., blood pressure regulation) and nNOS (e.g., neuronal signaling) is crucial. The significantly higher potency against iNOS compared to reference inhibitors highlights its utility in selectively targeting inflammatory conditions driven by excessive nitric oxide production.[3][4]

Signaling Pathway of NOS Inhibition

The following diagram illustrates the general mechanism of action for both PCA and SMT, which act as competitive inhibitors of L-arginine, the substrate for nitric oxide synthase.

NOS_Inhibition_Pathway cluster_0 Nitric Oxide Synthase (NOS) Enzyme L_Arginine L-Arginine NOS NOS Isoform (iNOS, eNOS, nNOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Inhibitor PCA or SMT Inhibitor->NOS Competitive Inhibition

Caption: Competitive inhibition of NOS isoforms by PCA or SMT.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following section outlines a representative methodology for determining the inhibitory activity of compounds like PCA and SMT on nitric oxide synthase.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the reaction mixture.

1. Reagents and Materials:

  • Purified recombinant human iNOS, eNOS, and nNOS enzymes

  • L-arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • Calmodulin (for eNOS and nNOS)

  • Calcium Chloride (CaCl2) (for eNOS and nNOS)

  • HEPES buffer (pH 7.4)

  • This compound (PCA) stock solution

  • S-methylisothiourea (SMT) stock solution

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, and BH4. For eNOS and nNOS assays, also include calmodulin and CaCl2.

  • Inhibitor Addition: Add varying concentrations of PCA or SMT to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the respective purified NOS isoform to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an appropriate reagent, such as a zinc sulfate solution, to precipitate the enzyme. Centrifuge the plate to pellet the precipitate.

  • Nitrite Determination (Griess Reaction):

    • Transfer the supernatant to a new 96-well plate.

    • Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NOS inhibition for each inhibitor concentration compared to the control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC50 value of a NOS inhibitor.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Substrate, Cofactors) B Add Serial Dilutions of Inhibitor (PCA or SMT) A->B C Initiate Reaction with NOS Enzyme B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Perform Griess Assay (Measure Nitrite) E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Workflow for IC50 determination of NOS inhibitors.

Conclusion

References

A Head-to-Head Comparison of Pyrazole-1-carboxamidine monohydrochloride and HATU for Guanylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium group is a critical transformation in medicinal chemistry and drug development, owing to its ability to participate in hydrogen bonding and salt bridge interactions, often enhancing the pharmacological properties of molecules. The choice of guanylation reagent is paramount for the successful synthesis of guanidine-containing compounds, influencing reaction efficiency, substrate scope, and overall yield. This guide provides a detailed head-to-head comparison of two common guanylation reagents: Pyrazole-1-carboxamidine monohydrochloride and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).

Overview of the Reagents

This compound is a stable, crystalline solid that serves as a versatile reagent for the guanylation of primary and secondary aliphatic amines under mild conditions.[1] It is known for its high specificity, which leads to cleaner reaction profiles and higher yields of the desired guanidine products.[1]

HATU , a well-known peptide coupling reagent, has been repurposed as an effective agent for the guanylation of a broad range of nitrogen nucleophiles, including aliphatic amines, anilines, sulfonamides, ureas, and carbamates.[2] Its high reactivity allows for the guanylation of even weakly nucleophilic amines.

Quantitative Performance Data

The following tables summarize the performance of this compound and HATU in the guanylation of various amine substrates.

Table 1: Guanylation using this compound

Substrate (Amine)ProductSolventBaseTime (h)Yield (%)
CyclohexylamineCyclohexylguanidineDMFHünig's base1884[3]
BenzylamineBenzylguanidineDMFHünig's base1892[3]
N-MethylbenzylamineN-Methyl-N'-benzylguanidineDMFHünig's base1875[3]
Piperidine1-PiperidinecarboximidamideDMFHünig's base1888[3]

Table 2: Guanylation using HATU

Substrate (Amine)ProductSolventBaseTime (h)Yield (%)
4-FluoroanilineN-(4-Fluorophenyl)-N',N',N'',N''-tetramethylguanidineACNTEA185[4]
4-NitroanilineN-(4-Nitrophenyl)-N',N',N'',N''-tetramethylguanidineDMFKOtBu191[4]
BenzylamineN-Benzyl-N',N',N'',N''-tetramethylguanidineACNTEA193[4]
Morpholine4-(N',N',N'',N''-Tetramethylguanidino)morpholineACNTEA188[4]
p-ToluenesulfonamideN-(p-Tolylsulfonyl)-N',N',N'',N''-tetramethylguanidineDMFKOtBu178[4]

Experimental Protocols

Protocol 1: General Procedure for Guanylation using this compound

To a solution of the primary or secondary amine (1.0 equivalent) in dimethylformamide (DMF), Hünig's base (diisopropylethylamine, 2.0 equivalents) is added.[3] To this mixture, 1H-Pyrazole-1-carboxamidine monohydrochloride (1.05 equivalents) is added, and the reaction is stirred at room temperature for 18 hours.[3] The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield the desired guanidine.

Protocol 2: General Procedure for Guanylation of Anilines using HATU

To a stirred solution of the aniline substrate (1.0 equivalent) in anhydrous acetonitrile (ACN), triethylamine (TEA) (2.0 equivalents) is added.[4] HATU (1.0 equivalent) is then added to the mixture, and the reaction is stirred at room temperature for 1 hour.[4] The solvent is evaporated, and the crude product is purified by column chromatography to afford the corresponding N-arylguanidine.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and experimental workflows for guanylation using this compound and HATU.

G cluster_pyrazole Guanylation with this compound Amine R-NH2 Intermediate Protonated Guanidine Intermediate Amine->Intermediate Nucleophilic Attack Reagent Pyrazole-1-carboxamidine monohydrochloride Reagent->Intermediate Product R-NH-C(=NH)NH2 Intermediate->Product Deprotonation Pyrazole Pyrazole Intermediate->Pyrazole Elimination

Caption: Proposed mechanism for guanylation using this compound.

G cluster_hatu Guanylation with HATU Amine_H R-NH2 Intermediate_H Guanidinylated Intermediate Amine_H->Intermediate_H Nucleophilic Attack HATU HATU HATU->Intermediate_H Product_H R-N=C(NMe2)2 Intermediate_H->Product_H Elimination Byproduct HOAt Intermediate_H->Byproduct

Caption: Proposed mechanism for guanylation using HATU.

G cluster_workflow General Experimental Workflow for Guanylation start Start dissolve Dissolve amine and base in solvent start->dissolve add_reagent Add guanylation reagent (Pyrazole-1-carboxamidine or HATU) dissolve->add_reagent react Stir at room temperature add_reagent->react workup Solvent evaporation and purification react->workup end End workup->end

Caption: A generalized experimental workflow for amine guanylation.

Head-to-Head Comparison

FeatureThis compoundHATU
Substrate Scope Primarily effective for sterically unhindered primary and secondary aliphatic amines.[5] Less reactive towards aromatic amines unless activated.[5]Broad substrate scope including aliphatic and aromatic amines, sulfonamides, ureas, and carbamates.[2] Effective for weakly nucleophilic amines.
Reactivity Moderately reactive, often requiring longer reaction times (e.g., 18 hours).[3]Highly reactive, with reactions often completing within 1 hour.[4]
Reaction Conditions Mild conditions, typically at room temperature.[1]Mild conditions, typically at room temperature.[2]
Side Reactions Generally clean reactions with high specificity, leading to fewer byproducts.[1]Can lead to the formation of tetramethylguanidine as a byproduct. In peptide synthesis, it can cause guanidinylation of the N-terminal amine.
Handling & Stability Stable, crystalline solid, easy to handle.Stable solid, but can be moisture-sensitive.

Conclusion

Both this compound and HATU are effective reagents for the synthesis of guanidines, each with its own set of advantages and limitations.

This compound is an excellent choice for the guanylation of primary and secondary aliphatic amines , offering high yields and clean reactions under mild conditions. Its stability and ease of handling make it a practical option for routine synthesis.

HATU demonstrates superior reactivity and a broader substrate scope , making it the preferred reagent for the guanylation of less reactive nucleophiles such as anilines and sulfonamides . The faster reaction times offered by HATU can significantly improve laboratory workflow.

The selection of the optimal reagent will ultimately depend on the specific substrate, desired reaction time, and the potential for side reactions. For straightforward guanylation of aliphatic amines, this compound is a reliable and efficient choice. For more challenging substrates or when rapid synthesis is required, HATU provides a powerful and versatile alternative.

References

Confirming the Structure of Guanylated Products: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of modified biomolecules is paramount. Guanylation, the covalent addition of a guanyl group, can significantly alter the function and properties of proteins, peptides, and small molecules. Verifying the precise location and nature of this modification requires robust analytical techniques. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two cornerstone methods for the structural elucidation of guanylated products, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Mapper

NMR spectroscopy is an unparalleled technique for determining the precise atomic connectivity and three-dimensional structure of molecules in solution.[1][2] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of the guanylation site and the overall molecular structure.

Key NMR Experiments for Guanylated Products:

  • 1D ¹H and ¹³C NMR: Provide initial information on the types of protons and carbons present and can indicate the presence of the guanyl moiety through characteristic chemical shifts.

  • ¹⁵N and ³¹P NMR: When applicable (e.g., for guanylated nucleotides or phosphorylated proteins), these experiments offer direct insight into the chemical environment of nitrogen and phosphorus atoms.

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through covalent bonds.[3][4] This is crucial for mapping the spin systems within the original molecule and the attached guanyl group.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and heteronuclei, typically ¹³C or ¹⁵N.[5][6] This experiment is essential for assigning carbon and nitrogen signals based on their attached protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting different structural fragments, such as linking the guanyl group to a specific amino acid residue in a peptide.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Reveals protons that are close in space, regardless of their bonding, which is invaluable for determining the 3D conformation of the guanylated product.[4]

Quantitative Data Presentation: NMR

The power of NMR lies in its ability to provide precise, quantitative data on atomic environments. While exact chemical shifts are highly dependent on the specific molecular structure and solvent, the following table provides typical ranges for key nuclei in a guanylated moiety.

NucleusType of AtomTypical Chemical Shift (ppm)Information Provided
¹HAmine (-NH₂) Protons6.5 - 8.5Presence of primary amine groups in the guanine head.
¹HImidazole C-H7.5 - 8.5Characteristic signal for the guanine ring proton.
¹HRibose/Linker Protons3.5 - 6.0Protons on the linker connecting the guanyl group.
¹³CGuanidinium Carbon155 - 165Key indicator of the guanyl functional group.
¹³CImidazole Carbons110 - 155Carbons within the guanine ring structure.
¹⁵NGuanidinium Nitrogens80 - 120Direct evidence of the nitrogen-rich guanyl group.

Experimental Protocol: 2D HSQC for a Guanylated Peptide

This protocol outlines the general steps for acquiring a 2D ¹H-¹³C HSQC spectrum to confirm the site of guanylation on a peptide.

  • Sample Preparation: Dissolve 1-5 mg of the purified guanylated peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard like DSS or TMS. Transfer the solution to a high-quality NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition Parameters:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Set the ¹H spectral width to cover all proton signals (e.g., 12 ppm).

    • Set the ¹³C spectral width to cover all expected carbon signals (e.g., 180 ppm).

    • Set the number of points in the direct dimension (¹H) to 2048 and in the indirect dimension (¹³C) to 256 or 512.

    • Optimize the ¹JCH coupling constant to ~145 Hz.

    • Set the number of scans per increment based on sample concentration (e.g., 8 to 64) and a relaxation delay of 1.5-2.0 seconds.[7]

  • Data Processing: After acquisition, apply a sine-bell window function to both dimensions and perform a Fourier transform. Phase correct the spectrum and calibrate the axes using the reference standard.

  • Analysis: Analyze the resulting 2D spectrum to identify cross-peaks that show which proton is attached to which carbon. A correlation between a specific amino acid's proton (e.g., the ε-proton of lysine) and a carbon signal shifted by the guanyl group provides definitive evidence of the modification site.

Mass Spectrometry (MS): High Sensitivity for Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.[8][9] For guanylated products, MS is excellent for confirming the addition of the guanyl group and can help pinpoint the modification site, especially when coupled with liquid chromatography (LC-MS).

Key MS Techniques for Guanylated Products:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for analyzing polar and large biomolecules like peptides and proteins from a liquid phase.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method, often used for larger molecules and complex mixtures.

  • Tandem Mass Spectrometry (MS/MS): Involves selecting the molecular ion of the guanylated product, fragmenting it (e.g., via Collision-Induced Dissociation, CID), and analyzing the resulting fragment ions.[8] The fragmentation pattern serves as a molecular fingerprint and can reveal the modification site.[9][10][11]

Quantitative Data Presentation: MS

MS provides precise mass-to-charge (m/z) ratio data. The addition of a guanyl group results in a predictable mass shift.

Analysis TypeParameterTypical Value/ObservationInformation Provided
Full Scan MSMass Shift+157.06 Da (for guanylation)Confirms the successful addition of a guanyl group to the parent molecule.
MS/MSPrecursor Ionm/z of the guanylated productIsolation of the target molecule for fragmentation analysis.
MS/MSDiagnostic Fragment IonsLoss of specific neutral fragments (e.g., guanidine) or presence of immonium ions.Provides evidence for the presence of the guanyl group and can help identify the modified amino acid.
High-Resolution MSMass Accuracy< 5 ppmAllows for the confident determination of the elemental composition of the product and its fragments.

Experimental Protocol: LC-MS/MS for a Guanylated Protein

This protocol describes a "bottom-up" proteomics approach to identify the site of guanylation on a protein.

  • Sample Preparation (Digestion):

    • Denature the guanylated protein (approx. 50 µg) in a buffer containing urea or guanidine-HCl.

    • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the protein into smaller peptides using a specific protease like trypsin overnight at 37°C. Trypsin cleaves after lysine and arginine residues.

  • LC Separation:

    • Load the peptide digest onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with an acid modifier (e.g., 0.1% formic acid). This separates the peptides based on their hydrophobicity.

  • MS and MS/MS Acquisition:

    • The eluent from the LC is directly introduced into the ESI source of a tandem mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It cycles between a full MS scan to detect the m/z of eluting peptides and several MS/MS scans on the most intense ions from the MS scan.

    • For MS/MS, the selected peptide ion is fragmented in a collision cell.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database that includes the sequence of the target protein.

    • The search software (e.g., Mascot, Sequest) identifies peptides by matching the experimental fragmentation patterns to theoretical patterns.

    • A variable modification corresponding to the mass of the guanyl group (+157.06 Da) is included in the search parameters. A confident identification of a peptide containing this mass shift reveals the sequence of the modified peptide and thus the site of guanylation.

Comparative Analysis: NMR vs. MS

Both NMR and MS provide critical, often complementary, information for the structural confirmation of guanylated products.[6] The choice of technique depends on the specific research question, sample amount, and desired level of detail.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, 3D structure, stereochemistry[1][12]Molecular weight, elemental composition, fragmentation patterns[8]
Sensitivity Low (requires mg to µg of sample)[13]High (pmol to fmol of sample)[13]
Resolution Atomic levelMolecular and fragment level
Sample Requirements Pure sample (>95%), solubleCan analyze complex mixtures (with LC), purity less critical
Experiment Time Hours to daysMinutes to hours
Quantitative Ability Highly reproducible and accurate for concentration (qNMR)[14][15][16]Less reproducible for absolute quantification without isotopic standards[17]
Ambiguity Provides unambiguous structural determinationCan be ambiguous for isomers or locating modifications without MS/MS

Visualizing the Workflow

A combined approach often provides the highest confidence in structural confirmation. The following workflow illustrates how NMR and MS can be used synergistically.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of Guanylated Product MS_Full LC-MS Full Scan Synthesis->MS_Full High Sensitivity Screen NMR_1D 1D NMR ('H, '³C) Synthesis->NMR_1D Detailed Structural Analysis MS_MS LC-MS/MS Analysis MS_Full->MS_MS MS_Data Data Analysis (Confirm Mass Shift, Identify Site) MS_MS->MS_Data Confirm Structure Confirmed MS_Data->Confirm NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Data Structure Elucidation (Confirm Connectivity & Site) NMR_2D->NMR_Data NMR_Data->Confirm

Caption: A synergistic workflow for the structural confirmation of guanylated products.

References

A Researcher's Guide to Guanylation: Benchmarking Pyrazole-1-carboxamidine Monohydrochloride Against Modern Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of the guanidinium group is a pivotal step in synthesizing a vast array of biologically active molecules. The unique properties of the guanidinium moiety, a strong base that is protonated under physiological conditions, make it a key pharmacophore in numerous natural products and pharmaceuticals. The choice of guanylating agent profoundly influences reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective comparison of Pyrazole-1-carboxamidine monohydrochloride and its derivatives against newer, more reactive guanylation reagents, supported by experimental data and detailed protocols to inform reagent selection for specific synthetic challenges.

Performance Comparison of Guanylation Reagents

The selection of a guanylating agent is often a balance between reactivity, stability, cost, and the steric and electronic properties of the amine substrate. While Pyrazole-1-carboxamidine hydrochloride offers a reliable and cost-effective option for guanylating unhindered primary and secondary amines, its reactivity is often insufficient for more challenging substrates.[1][2] This has led to the development of a range of more potent reagents. A general comparison of common guanylation reagent classes is presented below.

Table 1: General Comparison of Guanylation Reagent Classes

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields for simple amines, mild reaction conditions, stable and commercially available reagent.[3]Slower reaction times compared to more reactive agents, poor yields for hindered or weakly nucleophilic amines.[3][4]
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity, excellent yields, broad substrate scope including weakly nucleophilic and sterically hindered amines.[3][5]Higher cost, requires a subsequent deprotection step.[3]
Isoureas/Isothioureas O-Methylisourea, N,N'-di-Boc-S-methylisothioureaCost-effective, high efficiency in specific applications (e.g., proteomics).[3]Can require harsh conditions (e.g., high pH, elevated temperatures), potential for side products.[3]
Uronium/Aminium Salts HATU, HBTUReadily available and commonly used in peptide synthesis.Guanidinylation is often an unintended side reaction; the primary application is amide bond formation. Can lead to complex reaction mixtures.[3][6]

Quantitative Efficiency Comparison

The following tables summarize the performance of several common guanylating agents based on available experimental data, providing a quantitative basis for comparison.

Table 2: Guanidinylation of Primary Amines

Guanylating AgentSubstrateReaction TimeYield (%)Reference
N,N′-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine4-Bromophenethylamine24 h72%[7]
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)BenzylamineNot Specified100%[5]
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)Butane-1,4-diamine12 hHigh Yield[8]

Table 3: Guanidinylation of Anilines

Guanylating AgentSubstrateReaction TimeYield (%)Reference
N,N′-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)AnilineProlonged89%[5]

Experimental Protocols

Detailed methodologies for key guanylation reactions are provided below to facilitate the practical application of these reagents.

Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a general procedure for the guanylation of primary amines.[7]

Materials:

  • Primary amine (e.g., 4-bromophenethylamine)

  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.00 mmol) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol) in anhydrous THF (1.7 mL).[7]

  • Reaction: Stir the solution at room temperature for 24 hours.[7]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired N,N′-di-Boc-protected guanidine.[7]

Protocol 2: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This protocol is adapted from a procedure for the direct guanidinylation of a diamine.[8]

Materials:

  • Primary amine (e.g., butane-1,4-diamine)

  • N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the primary amine (3.00 molar equivalents) in anhydrous CH₂Cl₂.[8]

  • Base Addition: Add triethylamine (1.00 molar equivalent) to the stirred solution.[8]

  • Reagent Addition: Dissolve N,N′-Di-Boc-N′′-triflylguanidine (1.00 molar equivalent) in anhydrous CH₂Cl₂ and add it to the amine solution.[8]

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.[8]

  • Work-up and Purification: Perform an aqueous work-up and purify the crude product by column chromatography to obtain the N,N′-di-Boc-protected guanidine.[8]

Protocol 3: On-Resin Guanidinylation for Solid-Phase Peptide Synthesis

This protocol describes a general method for the guanidinylation of primary amine side chains (e.g., lysine) on a solid support.

Materials:

  • Peptide-resin with a free primary amine

  • Guanylating reagent (e.g., N,N′-Di-Boc-1H-pyrazole-1-carboxamidine)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Reagent Addition: Add a solution of the guanylating reagent (excess) and DIPEA in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for the required time (can range from a few hours to overnight).

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the completion of the reaction.

Visualizing the Process

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and workflows.

G General Workflow for Solution-Phase Guanylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Product Amine Amine Substrate Mix Mix in Anhydrous Solvent (e.g., THF, DCM) Amine->Mix Reagent Guanylation Reagent Reagent->Mix Stir Stir at Room Temperature or Heat as Required Mix->Stir Concentrate Concentrate under Reduced Pressure Stir->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Protected or Unprotected Guanidine Product Purify->Product

Caption: General workflow for solution-phase guanylation.

G Workflow for Solid-Phase Peptide Synthesis with On-Resin Guanylation Start Start with Resin-Bound Peptide with Free Amine Fmoc_Deprotection Fmoc Deprotection (if necessary) Start->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Guanylation On-Resin Guanylation (Reagent + Base in DMF) Wash1->Guanylation Wash2 Wash with DMF/DCM Guanylation->Wash2 Continue_SPPS Continue Peptide Elongation? Wash2->Continue_SPPS Continue_SPPS->Fmoc_Deprotection Yes Cleavage Final Deprotection and Cleavage from Resin (e.g., TFA cocktail) Continue_SPPS->Cleavage No Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Pure Guanidinylated Peptide Purification->Final_Product

References

Case studies comparing the performance of different guanylating agents in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Guanylating Agents in Amine Substrate Reactions

In the realm of synthetic chemistry and drug development, the introduction of the guanidinium group is a critical step in synthesizing a wide array of biologically active molecules. The choice of a guanylating agent significantly influences reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective comparison of the performance of several common guanylating agents in the guanylation of primary amines, supported by experimental data.

The selection of a suitable guanylating agent often involves a trade-off between reactivity, stability, and cost. This comparison focuses on the performance of three prominent reagents: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, N,N'-Di-Boc-S-methylisothiourea, and N,N'-Di-Boc-N''-triflylguanidine.

Performance Comparison of Guanylating Agents

The following table summarizes the performance of these agents in the guanylation of primary amines, providing a clear comparison of their reaction times and yields.

Guanylating AgentSubstrateReaction Time (h)Yield (%)
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine1295
Cyclohexylamine1892
Aniline2485
N,N'-Di-Boc-S-methylisothioureaBenzylamine893
Cyclohexylamine1290
Aniline1688
N,N'-Di-Boc-N''-triflylguanidineBenzylamine298
Cyclohexylamine496
Aniline690

Key Observations:

  • Reactivity: N,N'-Di-Boc-N''-triflylguanidine exhibits the highest reactivity, leading to significantly shorter reaction times and higher yields across all tested primary amines.[1] This makes it particularly useful for reactions involving weakly nucleophilic or sterically hindered amines.[1]

  • Versatility: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a widely used and commercially available reagent that demonstrates good yields for the guanylation of primary and some secondary amines.[1]

  • Stability and Cost: The choice of a guanylating agent often balances reactivity with stability and cost.[1] While highly reactive, agents like N,N'-Di-Boc-N''-triflylguanidine may be less stable and more expensive than other options.[1]

Experimental Protocols

The following are generalized experimental protocols for the guanylation of a primary amine using the compared reagents.

General Procedure for Guanylation of a Primary Amine

Materials:

  • Primary amine (1.0 mmol)

  • Guanylating agent (1.1 mmol)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN), 10 mL)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA), 1.2 mmol, if required)

Procedure:

  • To a solution of the primary amine in the chosen solvent, add the guanylating agent.

  • If the guanylating agent is a salt, add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired guanidinylated product.

Visualizing the Guanylation Workflow

The following diagram illustrates the general workflow for a guanylation reaction.

Guanylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product Amine Primary/Secondary Amine Reaction Stirring & Monitoring (TLC/LC-MS) Amine->Reaction GuanylatingAgent Guanylating Agent GuanylatingAgent->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (optional) (e.g., TEA, DIEA) Base->Reaction Temperature Room Temperature Temperature->Reaction Concentration Concentration Reaction->Concentration Reaction Completion Purification Column Chromatography Concentration->Purification Guanidine Guanidinylated Product Purification->Guanidine

Caption: General workflow for the guanylation of an amine.

References

Assessing the environmental impact of "Pyrazole-1-carboxamidine monohydrochloride" versus alternative reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that extends beyond reaction efficiency to encompass environmental and safety considerations. This guide provides a comparative assessment of Pyrazole-1-carboxamidine monohydrochloride and its common alternatives used in guanylation reactions, with a focus on their environmental impact, performance, and associated protocols.

The introduction of a guanidinyl group is a frequent transformation in the synthesis of bioactive molecules and pharmaceuticals. This compound has been a widely utilized reagent for this purpose. However, growing environmental awareness necessitates a thorough evaluation of its impact relative to other available guanylating agents. This guide aims to equip researchers with the data to make more informed and sustainable choices in their synthetic endeavors.

Comparative Environmental and Safety Data

The following table summarizes the known environmental and safety data for this compound and its primary alternatives. It is important to note that while qualitative hazard information is often available, comprehensive and standardized quantitative ecotoxicity data is not uniformly available for all reagents.

ReagentGHS Hazard PictogramsHazard StatementsEnvironmental Hazards
This compound DangerH302: Harmful if swallowed.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H373: May cause damage to organs through prolonged or repeated exposure.H412: Harmful to aquatic life with long lasting effects.[1][2]
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine WarningH315: Causes skin irritation.H319: Causes serious eye irritation.This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3]
S-methylisothiourea sulfate WarningH302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects.[4]
N,N'-Di-Boc-N''-triflylguanidine WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on available data, the classification criteria for environmental hazards are not met.[5]

Performance and Green Chemistry Considerations

Beyond direct toxicity, a holistic environmental assessment includes factors such as reaction efficiency, atom economy, and the nature of byproducts.

ReagentTypical Reaction ConditionsAdvantagesDisadvantagesGreen Chemistry Aspects
This compound Mild conditions, often with a base like triethylamine or DIPEA in solvents like DMF or acetonitrile.[6]Readily available, effective for many primary and secondary amines.[7]Can be difficult to remove pyrazole byproduct; potential for side reactions.Synthesis may involve hazardous reagents.
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine Mild conditions, room temperature in solvents like THF or DMF.[8]High yields, clean reactions, Boc-protected guanidine is stable.Higher cost, requires a subsequent deprotection step.Synthesis can be optimized to reduce waste.
S-methylisothiourea sulfate Often requires a promoter like HgCl₂ or EDC; can be performed in aqueous or organic solvents.Inexpensive and readily available raw material.Use of toxic heavy metal promoters is a significant environmental concern. Formation of foul-smelling methyl mercaptan byproduct."Green" synthetic routes for S-methylisothiourea salts aim to avoid highly toxic reagents like methyl sulfate.[9]
N,N'-Di-Boc-N''-triflylguanidine Very mild conditions, room temperature, often in dichloromethane.[2]Highly reactive, suitable for a broad range of amines including sterically hindered and weakly nucleophilic ones.[6]Higher cost, generates triflyl-containing byproducts which require careful disposal.The synthesis involves the use of triflic anhydride, which is corrosive and requires careful handling.[2]

Experimental Protocols

Detailed methodologies for guanylation reactions using the compared reagents are provided below.

Protocol 1: Guanylation using this compound

This protocol is a general procedure for the guanylation of a primary amine.

Materials:

  • Primary amine

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in DMF.

  • Add DIPEA to the solution.

  • Add this compound in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow_pyrazole start Dissolve Amine in DMF add_dipea Add DIPEA start->add_dipea add_reagent Add Pyrazole-1- carboxamidine HCl add_dipea->add_reagent react Stir at RT (12-24h) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (EtOAc, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry (Na2SO4) & Concentrate workup->dry purify Purify by Chromatography dry->purify

Guanylation with Pyrazole-1-carboxamidine HCl

Protocol 2: Guanylation using N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine

This protocol outlines a typical procedure for the guanylation of a primary amine using the Boc-protected pyrazole reagent.

Materials:

  • Primary amine

  • N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel

Procedure:

  • To a solution of the primary amine in anhydrous THF, add N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine.

  • Stir the resulting mixture at room temperature for 5–22 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with hexane.

  • Directly apply the diluted mixture to a short silica gel column.

  • Elute the product using a stepwise gradient of ethyl acetate in hexane (e.g., 0% to 30%).

  • Combine the product-containing fractions and concentrate in vacuo to yield the desired N,N'-di-Boc-protected guanidine.

experimental_workflow_boc_pyrazole start Dissolve Amine in Anhydrous THF add_reagent Add N,N'-Bis(Boc)- 1H-pyrazole-1-carboxamidine start->add_reagent react Stir at RT (5-22h) add_reagent->react monitor Monitor by TLC react->monitor dilute Dilute with Hexane monitor->dilute Reaction Complete purify Purify by Chromatography dilute->purify

Guanylation with N,N'-Bis(Boc)-pyrazole reagent

Protocol 3: Guanylation using S-methylisothiourea sulfate with a Promoter

This protocol describes a general method for guanylating a primary amine using S-methylisothiourea sulfate, which often requires an activating agent.

Materials:

  • Primary amine

  • S-methylisothiourea sulfate (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) or Mercury(II) chloride (HgCl₂) (1.1 eq) - Caution: Highly Toxic

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) or DMF

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine and S-methylisothiourea sulfate in DCM or DMF.

  • Add TEA to the mixture.

  • If using an activating agent, add EDC or HgCl₂ portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If HgCl₂ is used, a precipitate of mercury sulfide will form. Filter the reaction mixture through celite.

  • Dilute the filtrate with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

experimental_workflow_isothiourea cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine Primary Amine dissolve Dissolve reagents in DCM/DMF amine->dissolve isothiourea S-methylisothiourea sulfate isothiourea->dissolve base Triethylamine base->dissolve promoter Promoter (EDC or HgCl2) add_promoter Add Promoter at 0 °C dissolve->add_promoter react Stir at RT (12-24h) add_promoter->react filter Filter (if HgCl2 used) react->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Guanylation using S-methylisothiourea sulfate

Conclusion

The choice of a guanylation reagent involves a trade-off between reactivity, cost, and environmental impact. This compound , while effective, is classified as harmful to aquatic life with long-lasting effects.[1][2] S-methylisothiourea sulfate presents an even greater aquatic toxicity and often requires the use of highly toxic heavy metal promoters, making it a less environmentally favorable option.[4]

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine emerges as a more environmentally benign alternative, with no current classification for long-term environmental hazards, although it is a skin and eye irritant.[3] Its higher cost and the need for a deprotection step are the main drawbacks. N,N'-Di-Boc-N''-triflylguanidine offers high reactivity for challenging substrates and does not currently meet the criteria for environmental hazard classification, but its synthesis involves corrosive reagents.[2][5]

For researchers and organizations committed to green chemistry principles, a careful evaluation of the entire lifecycle of these reagents is encouraged. This includes considering the synthesis of the reagents themselves, the nature and quantity of byproducts, and the energy consumption of the reaction and purification steps. Whenever possible, opting for reagents with lower intrinsic toxicity and those that do not require toxic promoters is a significant step towards more sustainable chemical synthesis.

References

Safety Operating Guide

Safe Disposal of Pyrazole-1-carboxamidine monohydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Pyrazole-1-carboxamidine monohydrochloride, a compound utilized in various synthetic applications, requires careful management as a hazardous chemical waste. This guide provides detailed procedures for its safe disposal.

Hazard Profile Overview

This compound is classified as a hazardous substance. It is harmful if swallowed, can cause serious eye damage, and may trigger an allergic skin reaction.[1][2][3][4] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[1][2] Prolonged or repeated exposure may cause damage to organs.[2][3] Therefore, indiscriminate disposal, such as pouring it down the sink or discarding it with regular trash, is strictly prohibited.[5][6][7]

Quantitative Data for Disposal

Specific quantitative regulatory limits for the disposal of this compound are not detailed in standard safety data sheets. Disposal procedures are primarily governed by local, state, and federal regulations for hazardous waste.

ParameterValueRegulatory Body
pH for Drain Disposal Not Applicable (Drain disposal is not recommended)General Laboratory Guidelines
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)OSHA, GHS
Aquatic Hazard Harmful to aquatic life with long lasting effectsGHS
P-listed Waste Limit Not Applicable (Not typically an acute hazardous waste)EPA

Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific quantitative limits and approved disposal methods.

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound and associated contaminated materials.

I. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.[1][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][8]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or creating dust, a particulate respirator (e.g., N95) is recommended.[1]

II. Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material such as polyethylene or polypropylene for collecting solid this compound waste.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound". The accumulation start date should also be recorded.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

III. Disposal of Pure/Unused Chemical
  • Place the original container with the unused chemical into a designated hazardous waste accumulation area.

  • If transferring the chemical to a waste container, do so inside a chemical fume hood to avoid inhalation of any dust.

  • Ensure the waste container is kept securely closed except when adding waste.[5][7]

IV. Disposal of Contaminated Materials
  • Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be placed in the designated solid hazardous waste container for this compound.

  • Sharps: Contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.[9]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless triple-rinsed.[5]

    • To triple-rinse, use a solvent capable of dissolving the compound (e.g., water, as it is water-soluble).

    • Collect all rinsate (the rinse liquid) and dispose of it as liquid hazardous waste.

    • Once triple-rinsed, the container can be disposed of as regular non-hazardous waste after defacing the original label.[5]

V. Spill Management
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2] Avoid generating dust.[1][10]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

VI. Final Disposal
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[7][11]

  • Once the container is full or has reached the accumulation time limit set by your institution, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[5][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Identify Waste cluster_type Determine Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_containment Containment cluster_final Final Disposal start Pyrazole-1-carboxamidine monohydrochloride Waste waste_type What is the form of the waste? start->waste_type pure_chemical Pure/Unused Chemical waste_type->pure_chemical Pure Solid contaminated_solids Contaminated Solids (Gloves, Paper) waste_type->contaminated_solids Contaminated Solid empty_container Empty Container waste_type->empty_container Empty Container spill_cleanup Spill Cleanup Residue (with absorbent) waste_type->spill_cleanup Spill Residue rinsate Container Rinsate waste_type->rinsate Liquid Rinsate solid_waste_container Labelled Solid Hazardous Waste Container pure_chemical->solid_waste_container contaminated_solids->solid_waste_container empty_container->rinsate Triple-Rinse spill_cleanup->solid_waste_container liquid_waste_container Labelled Liquid Hazardous Waste Container rinsate->liquid_waste_container ehs_pickup Arrange for EHS/ Contractor Pickup solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup

References

Essential Safety and Operational Guide for Pyrazole-1-carboxamidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Pyrazole-1-carboxamidine monohydrochloride (CAS No. 4023-02-3). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes serious eye damage, may provoke an allergic skin reaction, and is suspected of causing damage to organs through prolonged or repeated exposure.[1][2][3] Furthermore, it poses a long-term threat to aquatic life.[1][3]

Quantitative Data Summary

MetricValueSource
CAS Number 4023-02-3[1]
Molecular Formula C4H7ClN4[2]
Molecular Weight 146.58 g/mol [2]
Appearance White to light yellow crystals or crystalline powder[4][5]
Melting Point 167-170 °C[4][5]
Signal Word Danger[1][2][6]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Respiratory Dust mask/RespiratorN95 (US) or equivalent particulate respirator.[1][6]
Eyes Safety glasses/gogglesChemical goggles or a face shield.[6][7]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are suitable. Always inspect gloves for degradation before use and wash hands thoroughly after removal.[7]
Body Protective clothingA lab coat or overalls should be worn.[7] An apron may be necessary for larger quantities.
Feet Closed-toe shoesRequired in all laboratory settings. Protective boots may be necessary depending on the scale of work.[7]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for the safe handling of this compound from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Container Integrity: Keep the container tightly closed when not in use.

Weighing and Aliquoting
  • Designated Area: All weighing and handling of the solid material must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and inhalation.[7]

  • Engineering Controls: Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Dispensing: Use appropriate tools (e.g., spatulas) to handle the powder. Avoid scooping directly from the primary container to prevent contamination.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][7][8] Wash hands thoroughly after handling the chemical.[1][7]

Solution Preparation
  • Solvent Addition: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ventilation: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

Disposal Plan: Waste Management and Decontamination

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Dispose of unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels) as hazardous chemical waste. Place these materials in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[1][7]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste stream.

Decontamination
  • Work Surfaces: Clean and decontaminate all work surfaces with an appropriate solvent and then soap and water after handling is complete.

  • Equipment: Thoroughly clean all non-disposable equipment that has come into contact with the chemical.

Emergency Spill Procedures
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[1][8] The area should then be decontaminated.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Workflow and Logical Relationships

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

cluster_prep Preparation & Storage cluster_handling Handling Operations cluster_disposal Waste & Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Securely Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh PrepSolution Prepare Solution Weigh->PrepSolution Decontaminate Decontaminate Surfaces & Equipment PrepSolution->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazole-1-carboxamidine monohydrochloride
Reactant of Route 2
Pyrazole-1-carboxamidine monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.